4-(Pyridin-3-yloxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390206 | |
| Record name | 4-(pyridin-3-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80650-45-9 | |
| Record name | 4-(pyridin-3-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 4-(Pyridin-3-yloxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The document outlines the most common and effective synthesis strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to ensure reproducibility and facilitate application in a research and development setting.
Introduction
This compound is a key structural motif present in a variety of pharmacologically active molecules. Its unique combination of a flexible ether linkage and the hydrogen bonding capabilities of the aniline and pyridine moieties makes it a desirable component in the design of kinase inhibitors and other therapeutic agents. This guide explores the principal synthetic routes to this compound, focusing on Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination.
Core Synthetic Pathways
The synthesis of this compound primarily involves the formation of a diaryl ether bond. The three main strategies to achieve this are detailed below, with a particular focus on the most prevalent Nucleophilic Aromatic Substitution (SNAr) route.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is the most commonly employed method for the synthesis of this compound. This approach typically involves two key steps: the formation of a nitro-substituted diaryl ether intermediate, followed by the reduction of the nitro group to the desired aniline.
Pathway Overview:
The general workflow for the SNAr synthesis is depicted below.
Figure 1: General workflow for the SNAr synthesis of this compound.
Step 1: Synthesis of 4-(Pyridin-3-yloxy)nitrobenzene via SNAr
This step involves the reaction of 3-hydroxypyridine with an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group in the para position of the aryl halide facilitates nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.
Figure 2: Reaction scheme for the SNAr formation of the nitro-intermediate.
Experimental Protocol: Synthesis of 4-(Pyridin-3-yloxy)nitrobenzene
| Parameter | Value |
| Reactants | |
| 3-Hydroxypyridine | 1.0 eq |
| 4-Fluoronitrobenzene | 1.1 eq |
| Reagents & Solvents | |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Dimethylformamide (DMF) | 10 mL/g of 3-hydroxypyridine |
| Reaction Conditions | |
| Temperature | 100-120 °C |
| Reaction Time | 4-8 hours |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
| Work-up & Purification | |
| Procedure | 1. Cool the reaction mixture to room temperature. 2. Pour into ice-water and stir to precipitate the product. 3. Filter the solid, wash with water, and dry under vacuum. |
| Purification | Recrystallization from ethanol or isopropanol. |
| Yield | 85-95% |
Step 2: Reduction of 4-(Pyridin-3-yloxy)nitrobenzene
The nitro intermediate is subsequently reduced to the target aniline. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice. Other reducing agents such as tin(II) chloride or iron in acidic media can also be used.
Figure 3: Reaction scheme for the reduction of the nitro-intermediate.
Experimental Protocol: Reduction of 4-(Pyridin-3-yloxy)nitrobenzene
| Parameter | Value |
| Reactant | |
| 4-(Pyridin-3-yloxy)nitrobenzene | 1.0 eq |
| Reagents & Solvents | |
| Palladium on Carbon (10% Pd/C) | 5-10 mol% |
| Hydrogen Gas (H₂) | 1-3 atm |
| Ethanol or Methanol | 20 mL/g of nitro compound |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Work-up & Purification | |
| Procedure | 1. Filter the reaction mixture through Celite to remove the catalyst. 2. Concentrate the filtrate under reduced pressure. |
| Purification | The crude product is often of high purity and can be used directly or recrystallized from a suitable solvent if necessary. |
| Yield | >95% |
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, utilizing a copper catalyst. For the synthesis of this compound, this would typically involve the coupling of 4-aminophenol with a 3-halopyridine, such as 3-bromopyridine.
Pathway Overview:
Figure 4: General scheme for the Ullmann condensation route.
Experimental Considerations:
Traditional Ullmann reactions often require high temperatures (typically >150 °C) and stoichiometric amounts of copper.[1] Modern variations may utilize ligands to facilitate the reaction under milder conditions. However, this route can suffer from lower yields and difficulties in product purification compared to the SNAr pathway.
Quantitative Data for Ullmann Condensation:
| Parameter | Typical Range |
| Catalyst Loading (Cu) | 10-100 mol% |
| Base | 2.0-3.0 eq |
| Temperature | 150-210 °C |
| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) |
| Yield | 40-70% (variable) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation.[2][3] This method offers a milder alternative to the Ullmann condensation for coupling 4-aminophenol with 3-bromopyridine.
Pathway Overview:
Figure 5: General scheme for the Buchwald-Hartwig C-O coupling.
Experimental Considerations:
The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields.
Quantitative Data for Buchwald-Hartwig C-O Coupling:
| Parameter | Typical Range |
| Catalyst Loading (Pd) | 1-5 mol% |
| Ligand Loading | 1.2-2.0 eq relative to Pd |
| Base | 1.5-2.5 eq |
| Temperature | 80-120 °C |
| Solvent | Toluene, 1,4-Dioxane |
| Yield | 60-90% (variable) |
Summary of Synthetic Pathways
The table below summarizes the key aspects of the discussed synthetic pathways for this compound.
| Pathway | Key Transformation | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| SNAr | C-O bond formation (ether synthesis) followed by nitro reduction | 3-Hydroxypyridine, 4-Fluoronitrobenzene | Base (K₂CO₃), Reducing Agent (H₂/Pd/C) | High (>80%) | High yields, readily available starting materials, reliable. | Two-step process. |
| Ullmann | C-O bond formation (ether synthesis) | 4-Aminophenol, 3-Bromopyridine | Copper catalyst, Base | Moderate (40-70%) | Single step to form the diaryl ether. | Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions. |
| Buchwald-Hartwig | C-O bond formation (ether synthesis) | 4-Aminophenol, 3-Bromopyridine | Palladium catalyst, Phosphine ligand, Base | Good (60-90%) | Milder conditions than Ullmann, high functional group tolerance. | Cost of catalyst and ligands, requires careful optimization. |
Conclusion
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) pathway proceeding through a nitro-substituted intermediate offers the most reliable and high-yielding route. The starting materials are commercially available and the reaction conditions for both the ether formation and the subsequent nitro group reduction are well-established and scalable. While the Ullmann condensation and Buchwald-Hartwig amination present viable single-step alternatives for the crucial C-O bond formation, they may require more extensive optimization and potentially result in lower overall yields or higher costs. This guide provides the necessary foundational information for researchers to successfully synthesize this compound for applications in drug discovery and development.
References
An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)aniline: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyridin-3-yloxy)aniline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. The document consolidates available quantitative data into structured tables, outlines a detailed experimental protocol for its synthesis, and includes visualizations to illustrate its structure and a common synthetic pathway.
Chemical Properties and Structure
This compound is a solid at room temperature, characterized by the molecular formula C₁₁H₁₀N₂O.[1] Its structure features a pyridine ring linked to an aniline moiety through an ether bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| CAS Number | 80650-45-9 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 167 °C (Computed) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[3] | [3] |
Structural Information
The chemical structure of this compound is depicted below. The molecule consists of a pyridin-3-ol moiety ether-linked to the 4-position of an aniline ring.
Caption: Chemical structure of this compound.
Spectroscopic Data
| Spectroscopic Technique | Data Summary | Source |
| ¹³C NMR | Spectra available from SpectraBase. | [2] |
| Mass Spectrometry (GC-MS) | Top m/z peaks at 186, 108, and 80. | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available from SpectraBase. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. One common and effective method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This reaction involves the coupling of an aryl halide with an alcohol. In this case, 3-hydroxypyridine is coupled with a 4-haloaniline derivative.
A related synthetic approach involves the reduction of a nitro-analogue, 4-(3-pyridyloxy)nitrobenzene. This precursor can be synthesized via an Ullmann condensation between 3-hydroxypyridine and 4-bromonitrobenzene. The subsequent reduction of the nitro group yields the desired aniline.
Experimental Protocol: Synthesis via Reduction of 4-(3-Pyridyloxy)nitrobenzene
This two-step protocol outlines the synthesis of this compound starting from 3-hydroxypyridine and 4-bromonitrobenzene.
Step 1: Synthesis of 4-(3-Pyridyloxy)nitrobenzene (Ullmann Condensation)
Caption: Ullmann condensation for the synthesis of the intermediate.
-
Materials:
-
3-Hydroxypyridine
-
4-Bromonitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction flask, add 3-hydroxypyridine, 4-bromonitrobenzene, copper(I) iodide, and potassium carbonate in a suitable solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(3-pyridyloxy)nitrobenzene.
-
Step 2: Reduction of 4-(3-Pyridyloxy)nitrobenzene to this compound
Caption: Reduction of the nitro intermediate to the final product.
-
Materials:
-
4-(3-Pyridyloxy)nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend 4-(3-pyridyloxy)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Biological Activity and Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the aniline moiety is a versatile precursor in drug synthesis.[4] Derivatives of aniline and pyridine are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[4] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key chemical properties, structural details, and a viable synthetic route for this compound. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully characterize its physical properties and explore its potential biological activities.
References
Spectroscopic and Spectrometric Characterization of 4-(Pyridin-3-yloxy)aniline: A Technical Guide
Introduction: 4-(Pyridin-3-yloxy)aniline, with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to an aniline moiety via an ether bond, provides a unique scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis using various spectroscopic techniques. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21–7.11 | m | 2H | Aromatic Protons |
| 6.97–6.89 | m | 1H | Aromatic Proton |
| 4.40 | br | 2H | -NH₂ Protons |
Solvent: CDCl₃, Frequency: 500 MHz[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.61 | Aromatic Carbon |
| 143.77 | Aromatic Carbon |
| 130.07 | Aromatic Carbon |
| 125.40 | Aromatic Carbon |
| 113.47 | Aromatic Carbon |
| 109.87 | Aromatic Carbon |
Solvent: CDCl₃, Frequency: 125 MHz[3]
Experimental Protocol: NMR Spectroscopy
A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
The NMR spectra are acquired on a spectrometer, such as a Varian 500 MHz or Bruker 300 MHz instrument.[4]
-
¹H NMR: The spectrum is recorded at a frequency of 500 MHz. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).
-
¹³C NMR: The spectrum is recorded at a corresponding frequency of 125 MHz. ¹³C NMR experiments generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4]
Data processing involves Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or the internal standard.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[5]
Data Presentation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Aniline) |
| 1650-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C & C=N Stretch | Aromatic Rings |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1050 | C-O-C Symmetric Stretch | Aryl Ether |
| 910-665 | N-H Wag | Primary Amine |
Note: This table is based on typical frequency ranges for the indicated functional groups.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The Attenuated Total Reflectance (ATR) technique is a common and simple method for obtaining IR spectra of solid samples.[7]
-
Sample Preparation: A small, representative amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The sample must be free of solvent and other impurities to avoid contamination of the spectrum.[5]
-
Spectrum Acquisition: A pressure anvil is applied to ensure firm contact between the sample and the crystal.[7] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Data Collection: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Data Presentation
For this compound (C₁₁H₁₀N₂O), the monoisotopic mass is 186.0793 Da.[1] The mass spectrum is expected to show a prominent molecular ion peak corresponding to this mass.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Ion | Notes |
| 186.08 | [M]⁺ | Molecular Ion |
| 187.09 | [M+H]⁺ | Protonated Molecular Ion (common in ESI, CI) |
Note: Fragmentation patterns would depend on the ionization technique used. PubChem lists a top peak at m/z 186 in the GC-MS spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For quantitative analysis, an internal standard may be added at a known concentration.[9]
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. For volatile compounds, this can be done via a Gas Chromatography (GC) system. For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an electrospray ionization (ESI) source is common.[10]
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common "hard" ionization technique used with GC-MS that causes significant fragmentation.[10] ESI is a "soft" ionization technique that typically results in a protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The separated ions are detected, and the data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), calibration with a known reference compound is crucial to achieve high mass accuracy (typically better than 5 ppm).[11][12]
Spectroscopic Analysis Workflow
The logical flow for the characterization of a pure chemical compound like this compound involves a series of steps to gather complementary structural information.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound DiscoveryCPR 80650-45-9 [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scienceopen.com [scienceopen.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. amherst.edu [amherst.edu]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
4-(Pyridin-3-yloxy)aniline CAS number 80650-45-9
An In-depth Technical Guide to 4-(Pyridin-3-yloxy)aniline (CAS 80650-45-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, potential synthetic routes, and prospective biological activities, drawing parallels from structurally related compounds.
Physicochemical Properties
This compound is a solid organic compound at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 80650-45-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 346.2°C at 760 mmHg | [4] |
| InChI | 1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | [1] |
| InChIKey | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | [1][2] |
| SMILES | NC1=CC=C(C=C1)OC2=CC=CN=C2 | |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis and Experimental Protocols
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 3-(4-Nitrophenoxy)pyridine
This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds to anilines, such as those used for the synthesis of similar aniline derivatives.[5][6]
Materials:
-
3-(4-Nitrophenoxy)pyridine (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂) (excess, e.g., 3-5 eq)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Water
-
Base for neutralization (e.g., Sodium bicarbonate, Sodium carbonate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(4-nitrophenoxy)pyridine and the chosen solvent.
-
Addition of Reducing Agent: Add the reducing agent (e.g., iron powder and ammonium chloride in water, or a solution of SnCl₂ in HCl).
-
Reaction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, carefully neutralize the mixture with a saturated solution of a base like sodium bicarbonate until the pH is approximately 8.
-
Filter the mixture to remove any solid residues.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are limited. However, its structural motifs—a substituted aniline linked to a pyridine ring—are prevalent in a variety of pharmacologically active compounds, particularly kinase inhibitors.
Structurally similar compounds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7] Dysregulation of CDK2 is a significant factor in the development of several cancers.[7] Another related structure, 3-Methyl-4-(pyridin-4-yl)aniline, is a key component of Nilotinib, a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML).[8]
Based on these analogies, it is plausible that this compound could act as an inhibitor of various protein kinases by competing with ATP for binding to the kinase domain.
Potential Signaling Pathway Involvement: CDK2 Inhibition
The diagram below illustrates the general mechanism of CDK2 inhibition, a potential mode of action for compounds with a similar scaffold.
Caption: Potential mechanism of action via CDK2 inhibition.
Analytical Methods
The characterization and quality control of this compound would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H317 | May cause an allergic skin reaction |
| Precautionary Statement | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
This guide provides a summary of the available technical information for this compound. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. This compound | 80650-45-9 [sigmaaldrich.com]
- 2. 80650-45-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-pyridin-3-yloxyaniline80650-45-9,Purity≥97%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
The Solubility Profile of 4-(Pyridin-3-yloxy)aniline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Pyridin-3-yloxy)aniline, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for solubility determination and a framework for understanding its behavior in common organic solvents.
Executive Summary
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Appearance | Solid | [2] |
| InChI Key | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)N | [1] |
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in a range of common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the standardized experimental protocols provided in this guide. Researchers are encouraged to utilize the following methodologies to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of pre-formulation studies and process development.[3] The following section details the widely accepted shake-flask method, which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5][6]
The Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period at a constant temperature.[7]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[4][9] It is crucial to perform this step at the equilibration temperature to prevent any changes in solubility.[8]
-
Quantification:
-
HPLC Method: This is the preferred method due to its specificity and ability to detect impurities.[8][10]
-
Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standards into the HPLC system to establish a linear relationship between concentration and peak area.
-
Dilute the saturated filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample and determine the concentration from the calibration curve.
-
Calculate the original solubility by taking the dilution factor into account.
-
-
UV-Vis Spectroscopy Method: This method is faster but less specific than HPLC.[9]
-
Prepare a calibration curve of absorbance versus concentration using standard solutions.
-
Dilute the saturated filtrate and measure its absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the solubility using the calibration curve and the dilution factor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
While specific solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary detailed protocols for researchers to confidently and accurately determine these crucial parameters. The application of the standardized shake-flask method coupled with reliable analytical techniques such as HPLC will ensure the generation of high-quality, reproducible data, thereby facilitating more efficient and informed drug discovery and development processes.
References
- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound DiscoveryCPR 80650-45-9 [sigmaaldrich.com]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. enamine.net [enamine.net]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmaguru.co [pharmaguru.co]
Starting materials for 4-(Pyridin-3-yloxy)aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes to obtain 4-(pyridin-3-yloxy)aniline, a key building block in pharmaceutical research and development. The document outlines the core starting materials, provides detailed experimental protocols for the key synthetic strategies, and presents quantitative data in structured tables for easy comparison and implementation.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on the formation of a diaryl ether bond, followed by the reduction of a nitro group. The two most prevalent and effective methods for constructing the central C-O-C linkage are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. A subsequent reduction of the nitro-intermediate yields the target aniline.
Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction
This is a widely employed and efficient two-step process. The first step involves the reaction of a halo- or nitro-substituted aromatic ring with a hydroxyl-containing counterpart. For the synthesis of this compound, this typically involves the reaction of 3-hydroxypyridine with an activated 4-halonitrobenzene, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the phenyl ring, facilitating nucleophilic attack by the pyridinoxide. The resulting nitro-intermediate is then reduced to the desired aniline.
dot
Caption: SNAr and Reduction Pathway.
Route 2: Ullmann Condensation followed by Nitro Reduction
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction to form diaryl ethers. In this approach, 3-hydroxypyridine is coupled with a 4-halonitrobenzene, typically 4-bromonitrobenzene or 4-iodonitrobenzene, in the presence of a copper catalyst and a base at elevated temperatures. Similar to the SNAr route, the resulting 3-(4-nitrophenoxy)pyridine intermediate is subsequently reduced to afford this compound.
dot
Caption: Ullmann Condensation and Reduction Pathway.
Starting Materials and Reagents
The selection of starting materials is crucial for a successful synthesis. The following tables summarize the key reactants for the principal synthetic routes.
Table 1: Core Starting Materials
| Role in Synthesis | Compound Name | Chemical Structure | Notes |
| Pyridine Core | 3-Hydroxypyridine | A common starting material for both SNAr and Ullmann reactions. | |
| Aniline Precursor | 4-Fluoronitrobenzene | Highly reactive towards SNAr due to the strong electron-withdrawing effects of the nitro group and the good leaving group ability of fluoride. | |
| Aniline Precursor | 4-Bromonitrobenzene | A suitable substrate for the Ullmann condensation. |
Table 2: Key Reagents and Catalysts
| Reaction Type | Reagent/Catalyst | Role | Typical Examples |
| SNAr | Base | Deprotonation of 3-hydroxypyridine | K2CO3, NaH, Cs2CO3 |
| Ullmann Condensation | Catalyst | C-O bond formation | CuI, Cu2O, Cu powder |
| Ullmann Condensation | Base | Deprotonation and catalyst activation | K2CO3, Cs2CO3 |
| Nitro Reduction | Reducing Agent | Conversion of -NO2 to -NH2 | Fe/HCl, SnCl2·2H2O, H2 with Pd/C |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine via SNAr
Materials:
-
3-Hydroxypyridine
-
4-Fluoronitrobenzene
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)pyridine.
Step 2: Synthesis of this compound via Nitro Reduction
Materials:
-
3-(4-Nitrophenoxy)pyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 3-(4-nitrophenoxy)pyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 70-80 °C).
-
Add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.
Table 3: Reaction Data
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | SNAr | 3-Hydroxypyridine, 4-Fluoronitrobenzene | K2CO3 | DMF | 80-100 | 4-8 | 75-90 |
| 2 | Nitro Reduction | 3-(4-Nitrophenoxy)pyridine | Fe, HCl | Ethanol/Water | 70-80 | 2-4 | 80-95 |
Logical Workflow for Synthesis
dot
Caption: General experimental workflow.
This guide provides a comprehensive overview of the primary methods for synthesizing this compound, offering a solid foundation for researchers and professionals in the field of drug development and organic synthesis. The outlined protocols and data serve as a starting point for laboratory implementation and further optimization.
An In-depth Technical Guide to the Formation of 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of 4-(Pyridin-3-yloxy)aniline, a key building block in medicinal chemistry. The document details the plausible synthetic routes, with a primary focus on the Ullmann Condensation, supported by analogous procedures. Alternative synthetic strategies, including the Buchwald-Hartwig C-O coupling and Nucleophilic Aromatic Substitution (SNAr), are also discussed. This guide includes detailed, inferred experimental protocols, tabulated data for key reagents, and visualizations of the reaction mechanisms and workflows to facilitate a deeper understanding for professionals in organic synthesis and drug development.
Introduction
This compound is a significant scaffold in the design and synthesis of pharmacologically active molecules. Its structure, featuring a diaryl ether linkage between a pyridine and an aniline moiety, is present in numerous compounds investigated for a range of therapeutic applications. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the discovery and development of new chemical entities. This guide elucidates the primary mechanisms and methodologies for the formation of this important intermediate.
Primary Synthetic Route: The Ullmann Condensation
The most probable and widely applicable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, two main pathways are viable, with the second being more common due to the higher reactivity of aryl halides activated by an electron-withdrawing group.
-
Pathway A: Coupling of 3-hydroxypyridine with 4-bromo- or 4-iodoaniline (with a protected amine).
-
Pathway B: Coupling of a 3-halopyridine with 4-aminophenol (with a protected amine).
-
Pathway C (most likely): Coupling of 3-hydroxypyridine with 4-fluoronitrobenzene or 4-chloronitrobenzene, followed by reduction of the nitro group. This pathway is often preferred due to the activation of the halide by the nitro group.
Reaction Mechanism
The Ullmann condensation for the formation of diaryl ethers is generally understood to proceed through the following key steps:
-
Formation of a Copper(I) Alkoxide: The alcohol (or phenol) reacts with a copper(I) salt in the presence of a base to form a copper(I) alkoxide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The aryl and alkoxy groups on the copper(III) center are eliminated, forming the C-O bond of the diaryl ether and regenerating the copper(I) catalyst.
Visualization of the Ullmann Condensation Mechanism
Caption: Catalytic cycle for the Ullmann condensation synthesis of this compound.
Experimental Protocol (Inferred from Analogous Syntheses)
This protocol is based on established procedures for Ullmann condensations, particularly the synthesis of analogous diaryl ethers. Optimization may be required.
Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine
-
Materials:
-
3-Hydroxypyridine
-
4-Fluoronitrobenzene or 4-Chloronitrobenzene
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq), 4-fluoronitrobenzene (1.0-1.2 eq), potassium carbonate (2.0-3.0 eq), and copper(I) iodide (0.1-0.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)pyridine.
-
Step 2: Reduction of 3-(4-Nitrophenoxy)pyridine to this compound
-
Materials:
-
3-(4-Nitrophenoxy)pyridine
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) or Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(4-nitrophenoxy)pyridine in ethanol or acetic acid.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid or a solution of ammonium chloride.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
-
Quantitative Data (Illustrative)
The following table presents illustrative quantitative data based on typical Ullmann condensation reactions. Actual results may vary depending on the specific conditions and scale.
| Parameter | Step 1: Ullmann Coupling | Step 2: Nitro Reduction |
| Reactant Ratio | 3-Hydroxypyridine: 1.0 eq | 3-(4-Nitrophenoxy)pyridine: 1.0 eq |
| 4-Fluoronitrobenzene: 1.1 eq | Fe powder: 4.0 eq | |
| K₂CO₃: 2.5 eq | HCl (conc.): 0.2 eq | |
| CuI: 0.15 eq | ||
| Solvent | Anhydrous DMF | Ethanol |
| Temperature | 140 °C | 78 °C (Reflux) |
| Reaction Time | 18 hours | 3 hours |
| Typical Yield | 70-85% | 85-95% |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
Alternative Synthetic Routes
While the Ullmann condensation is a robust method, other modern cross-coupling reactions can also be employed for the synthesis of this compound.
Buchwald-Hartwig C-O Coupling
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and its principles can be extended to C-O bond formation.[1][2] This reaction typically offers milder conditions and a broader substrate scope compared to the Ullmann condensation.
-
Reaction: Coupling of 3-hydroxypyridine with a 4-halo-N-protected aniline or coupling of a 3-halopyridine with a 4-hydroxy-N-protected aniline.
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or RuPhos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous toluene or dioxane.
Caption: General workflow for the Buchwald-Hartwig C-O coupling synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can be a viable pathway, particularly if the pyridine ring is activated with a suitable leaving group at the 3-position and the reaction is performed with the phenoxide of a protected 4-aminophenol.[3][4][5] Alternatively, and more likely, a 4-halonitrobenzene (where the halogen is activated by the para-nitro group) can react with the pyridin-3-oxide.
-
Reaction: Reaction of 3-hydroxypyridine with 4-fluoronitrobenzene in the presence of a base. The fluoride is an excellent leaving group in SNAr reactions.
-
Conditions: Typically requires a polar aprotic solvent (e.g., DMF, DMSO) and elevated temperatures.
-
Subsequent Step: Reduction of the nitro group to an amine.
Caption: Mechanism of the SNAr reaction for the formation of the diaryl ether intermediate.
Conclusion
The formation of this compound can be achieved through several reliable synthetic methodologies. The Ullmann condensation represents a classic and effective approach, particularly when starting from 3-hydroxypyridine and an activated 4-halonitrobenzene, followed by nitro group reduction. For researchers seeking milder conditions and broader functional group tolerance, the palladium-catalyzed Buchwald-Hartwig C-O coupling offers a powerful alternative. Nucleophilic aromatic substitution also presents a viable pathway, especially with appropriately activated substrates. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. This guide provides the foundational knowledge for the successful synthesis of this valuable chemical intermediate.
References
The Reactivity of the Aniline Group in 4-(Pyridin-3-yloxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yloxy)aniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure, which combines an aniline moiety with a pyridine ring through an ether linkage, presents a unique reactivity profile that is crucial for its application as a synthetic intermediate in the development of pharmacologically active agents. This technical guide provides an in-depth analysis of the reactivity of the aniline group in this molecule, supported by available data, generalized experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1], Sigma-Aldrich |
| CAS Number | 80650-45-9 | PubChem[1], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)N | PubChem[1] |
Reactivity of the Aniline Group
The reactivity of the aniline group in this compound is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair is in conjugation with the π-system of the benzene ring, making the ring electron-rich and highly susceptible to electrophilic attack. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[2][3]
The presence of the pyridin-3-yloxy substituent introduces additional electronic effects. The ether oxygen also donates electron density to the benzene ring via resonance, further activating it. However, the pyridine ring is an electron-withdrawing group, which can modulate the overall electron density of the molecule. The position of the nitrogen atom in the pyridine ring is crucial; in the 3-position, its electron-withdrawing inductive effect is less pronounced on the aniline ring compared to the 2- or 4-positions.
Basicity
Electrophilic Aromatic Substitution
Due to the strong activating nature of the amino group, this compound is expected to be highly reactive towards electrophiles.[3][5] Substitution will be directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring).
Diagram 1: Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution on this compound.
Key Reactions:
-
Halogenation: Reaction with bromine water is expected to result in rapid polysubstitution at the ortho positions.[2] To achieve monosubstitution, protection of the amino group as an acetanilide is a common strategy.[3]
-
Nitration: Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the highly basic amino group in the strongly acidic medium.[2][5] Protection of the amino group is, therefore, necessary for selective para-nitration.
-
Sulfonation: Sulfonation with fuming sulfuric acid is expected to yield the corresponding sulfonic acid, with the substitution occurring at the ortho position.[2]
Acylation
The aniline group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group and to reduce its activating effect during subsequent electrophilic aromatic substitution reactions.[3]
Diagram 2: Acylation of the Aniline Group
Caption: Acylation of this compound to form the corresponding amide.
Alkylation
N-alkylation of the aniline group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Reductive amination with aldehydes or ketones is an alternative method for controlled mono-alkylation. More recent methods have also explored pyridine-mediated, transition-metal-free N-alkylation of anilines using alcohols.[6]
Diazotization
Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7][8] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer, Schiemann, and azo coupling reactions.[7][9]
Diagram 3: Diazotization and Subsequent Reactions
Caption: Formation of a diazonium salt from this compound and its subsequent reactions.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving the aniline group of this compound. These are based on standard procedures for anilines and may require optimization.[10][11]
Acylation (Acetylation)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a base)
-
Suitable solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture while stirring.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(4-(pyridin-3-yloxy)phenyl)acetamide.
Diazotization and Azo Coupling
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
A coupling agent (e.g., phenol or N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
A colored azo compound should precipitate.
-
Stir for an additional 30 minutes, then filter the product, wash with cold water, and dry.
-
Quantitative Data
Direct quantitative data on the reactivity of this compound is limited in the public domain. Table 2 provides a comparison of the pKa values of the conjugate acids of aniline and related compounds to estimate the basicity of the target molecule.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.63 | [4] |
| 4-Methylaniline | 5.08 | [4][12] |
| 4-Chloroaniline | 4.15 | [4] |
| 4-Nitroaniline | 1.0 | [4] |
| Pyridine | 5.25 | [4] |
Based on these values, the pKa of the anilinium ion of this compound is expected to be slightly higher than that of aniline due to the electron-donating ether linkage, but potentially moderated by the electron-withdrawing pyridine ring.
Conclusion
The aniline group in this compound is a highly reactive functional group that plays a pivotal role in the synthetic utility of this molecule. Its strong activating and ortho-, para-directing nature in electrophilic aromatic substitution, coupled with its ability to undergo acylation, alkylation, and diazotization, makes it a versatile handle for chemical modification. Understanding the nuances of its reactivity, including the electronic influence of the pyridin-3-yloxy substituent, is essential for designing efficient synthetic routes to novel compounds with potential therapeutic applications. While direct quantitative data for this specific molecule is sparse, a solid understanding can be derived from the well-established chemistry of anilines and related heterocyclic compounds.
References
- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
The Emerging Therapeutic Potential of the 4-(Pyridin-3-yloxy)aniline Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-3-yloxy)aniline core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for its potential as a scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.
Introduction to the this compound Scaffold
The unique structural arrangement of the this compound scaffold, featuring a pyridine ring linked to an aniline moiety through an ether bond, provides a versatile platform for molecular design. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many protein kinases. The aniline portion offers a readily modifiable site for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. This combination of features has made it a compelling starting point for the development of targeted therapies.
Biological Activity: A Focus on Kinase Inhibition
Research has predominantly highlighted the potential of the this compound scaffold in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against several key oncogenic kinases.
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis. Aberrant c-Met signaling is implicated in a wide range of human cancers. Several studies have explored derivatives of the closely related 4-(pyridin-4-yloxy)aniline scaffold as potent type II c-Met inhibitors. While specific IC50 values for a broad series of this compound derivatives are not extensively documented in single public reports, the data from analogous compounds strongly suggest the potential of this scaffold. For instance, N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives have demonstrated significant c-Met inhibitory activity.
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Pyridine-derived compounds have been successfully developed as VEGFR-2 inhibitors. The this compound scaffold can be rationally designed to target the ATP-binding site of VEGFR-2.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for compounds containing scaffolds closely related to this compound, demonstrating their potential as kinase inhibitors.
Table 1: c-Met Kinase Inhibitory Activity of Pyridine-Containing Compounds
| Compound ID | Modification on Scaffold | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 11c | Quinazoline headgroup | c-Met | 0.08 | HeLa | 0.9 |
| 11i | Quinazoline headgroup | c-Met | 0.05 | HeLa | 1.1 |
| 13b | Tetrahydro-pyridothienopyrimidine headgroup | c-Met | 0.02 | HeLa | 1.3 |
| 13h | Tetrahydro-pyridothienopyrimidine headgroup | c-Met | 0.05 | HeLa | 1.5 |
| B26 | 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazole | c-Met | Not explicitly stated | A549 | 3.22[1] |
| HeLa | 4.33[1] | ||||
| MCF-7 | 5.82[1] |
Data for compounds 11c, 11i, 13b, and 13h are from a study on c-MET inhibitors with various headgroups, indicating the potential of the core structure.[2]
Table 2: VEGFR-2 Kinase and Anticancer Inhibitory Activity of Pyridine-Derived Compounds
| Compound ID | Modification on Pyridine Scaffold | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 8 | 2-cyanoacetohydrazone derivative | 0.13[3] | 4.34[3] | 10.29[3] |
| 9 | 2-cyanoacetohydrazone derivative | 0.13[3] | 4.68[3] | 11.06[3] |
| 10 | 2-cyanoacetohydrazone derivative | 0.12[3] | 4.25[3] | 6.08[3] |
| 15 | 2-cyanoacetohydrazone derivative | Not explicitly stated | 6.37[3] | 12.83[3] |
| Sorafenib (Reference) | - | 0.10[3] | 9.18[3] | 5.47[3] |
Signaling Pathways
Compounds based on the this compound scaffold primarily exert their effects by inhibiting protein kinases, thereby modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Figure 1: Key signaling pathways modulated by this compound derivatives.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.
General Workflow for Synthesis and Evaluation
Figure 2: General experimental workflow for inhibitor development.
In Vitro c-Met Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the c-Met kinase.
-
Plate Preparation : A 96-well microtiter plate is coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Preparation : Test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in kinase assay buffer.
-
Kinase Reaction : Recombinant human c-Met enzyme is added to the wells, followed by the addition of the test compound dilutions. The kinase reaction is initiated by adding an ATP solution. The plate is incubated for a specified time (e.g., 60 minutes) at 30°C.
-
Detection : After incubation, the plate is washed, and a primary antibody specific for phosphorylated tyrosine (pY20) conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour.
-
Signal Measurement : The plate is washed again, and a substrate for HRP (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
In Vitro VEGFR-2 Kinase Inhibition Assay
A common method for assessing VEGFR-2 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, ATP, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Procedure : The kinase reaction is performed in a low-volume 384-well plate. The test compound, VEGFR-2 enzyme, and biotinylated substrate are incubated together. The reaction is initiated by the addition of ATP.
-
Termination and Detection : The reaction is stopped by the addition of EDTA. The detection reagents (europium-labeled antibody and SA-APC) are then added.
-
Signal Reading : After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 Determination : IC50 values are calculated by measuring the decrease in the FRET signal as a function of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors with potential applications in cancer therapy. The available data, particularly for the closely related c-Met and VEGFR-2 inhibitors, strongly support the continued exploration of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of clinical candidates for the treatment of various malignancies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Pyridyloxyaniline Compounds: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridyloxyaniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. This chemical motif, characterized by a pyridine ring linked to an aniline moiety through an ether bond, has proven to be a versatile framework for the design of potent and selective kinase inhibitors. This in-depth technical guide explores the discovery, history, and development of pyridyloxyaniline compounds, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action. The strategic fusion of the pyridine and aniline rings has given rise to a new generation of therapeutics that effectively target key signaling pathways implicated in oncogenesis.
Discovery and Historical Perspective
The development of pyridyloxyaniline compounds is not attributable to a single discovery but rather represents an evolutionary step in drug design, building upon decades of research into pyridine and aniline derivatives as bioactive molecules.
Early Developments in Pyridine and Aniline Chemistry:
Historically, both pyridine and aniline have been recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a key component in numerous natural products and synthetic drugs.[1] Its derivatives have been extensively explored for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Similarly, the aniline scaffold has served as a fundamental building block for a vast array of pharmaceuticals.
The Rise of Kinase Inhibitors:
The true impetus for the development of the pyridyloxyaniline core came with the advent of targeted cancer therapy, specifically the pursuit of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The discovery that specific kinases could be targeted to inhibit tumor growth led to a paradigm shift in cancer treatment.
The pioneering success of imatinib, a 2-phenylaminopyrimidine derivative, in targeting the Bcr-Abl kinase in chronic myeloid leukemia, spurred the development of a multitude of small molecule kinase inhibitors.[2] This led medicinal chemists to explore various heterocyclic scaffolds that could effectively bind to the ATP-binding pocket of kinases.
Emergence of the Pyridyloxyaniline Scaffold:
The pyridyloxyaniline scaffold emerged from the strategic combination of these two privileged moieties. Researchers recognized that the pyridine ring could serve as a versatile "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the aniline portion could be modified to achieve selectivity and potency by extending into other regions of the ATP-binding site.
A significant milestone in the validation of the pyridyloxy moiety in kinase inhibition was the development of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] Ceritinib was designed to overcome resistance to the first-generation ALK inhibitor, crizotinib, and its structure prominently features a pyridinyloxy group.[1] While not a direct pyridyloxyaniline, the success of Ceritinib highlighted the importance of the pyridyloxy fragment in achieving high-affinity binding to kinase targets.
Further research into various kinase families, including PI3K, Met, and others, led to the design and synthesis of numerous compounds incorporating the pyridyloxyaniline core.[3] These efforts have demonstrated the scaffold's ability to yield potent and selective inhibitors for a range of oncogenic kinases.
Synthetic Methodologies
The synthesis of pyridyloxyaniline derivatives typically involves a convergent approach, where the pyridyloxy and aniline fragments are synthesized separately and then coupled in the final steps.
General Synthetic Strategy
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted hydroxypyridine and an activated fluoro- or chloro-nitroaromatic compound, followed by the reduction of the nitro group to an aniline.
Experimental Protocol: Synthesis of a Generic Pyridyloxyaniline Derivative
Step 1: Synthesis of the Pyridyloxy Intermediate
-
Materials: Substituted 2-hydroxypyridine, substituted 1-fluoro-4-nitrobenzene, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the substituted 2-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro-pyridyloxybenzene intermediate.
-
Step 2: Reduction of the Nitro Group
-
Materials: Nitro-pyridyloxybenzene intermediate, iron powder (Fe), ammonium chloride (NH4Cl), ethanol, water.
-
Procedure:
-
Suspend the nitro-pyridyloxybenzene intermediate in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired pyridyloxyaniline product.
-
The product can be further purified by column chromatography or recrystallization.
-
Biological Activity and Quantitative Data
Pyridyloxyaniline derivatives have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer. The following tables summarize key quantitative data for representative compounds from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) | Reference |
| Compound 1 | PI3Kα | 0.9 | - | HCT-116 | 0.05 |
| Compound 2 | Met | 1.8 | GTL-16 | 0.01 | |
| Compound 3 | VEGFR-2 | 27 | - | - | - |
| Compound 4 | Flt-3 | 4 | - | - | - |
Table 1: In vitro kinase inhibitory and antiproliferative activity of selected pyridyloxyaniline and related compounds.[2][3]
Mechanism of Action and Signaling Pathways
Pyridyloxyaniline-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of oncogenic signals.
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common event in many human cancers. Several pyridyloxyaniline derivatives have been developed as potent inhibitors of PI3K isoforms.
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway and the point of intervention for a pyridyloxyaniline-based PI3K inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyridyloxyaniline compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a pyridyloxyaniline compound against a target kinase.
Caption: Experimental workflow for determining the IC50 of a pyridyloxyaniline kinase inhibitor.
Conclusion and Future Directions
The pyridyloxyaniline scaffold has firmly established itself as a privileged motif in the design of kinase inhibitors. Its synthetic tractability and ability to be tailored for potency and selectivity against various kinase targets have made it a valuable tool in the development of targeted cancer therapies. Future research in this area will likely focus on the development of next-generation pyridyloxyaniline derivatives with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome acquired drug resistance. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective treatments for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures that are common motifs in many drug candidates. 4-(Pyridin-3-yloxy)aniline is a valuable building block in medicinal chemistry, as the pyridinylaniline scaffold is a "privileged structure" known to interact with various biological targets, including protein kinases. The ability to functionalize this core structure through Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries for drug discovery and lead optimization.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of a halo-substituted aniline, in this instance exemplified by the coupling of this compound with a generic arylboronic acid. The protocol is based on established methodologies for the coupling of similar aniline and pyridine-containing substrates.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound (assuming a bromo-substituted version for the reaction) and phenylboronic acid.
Materials:
-
4-Bromo-N-(pyridin-3-yl)aniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-N-(pyridin-3-yl)aniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane until a homogeneous solution is formed. Add this catalyst solution to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-3-yl)-[1,1'-biphenyl]-4-amine.
Data Presentation
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Starting Material A | 4-Bromo-N-(pyridin-3-yl)aniline |
| Starting Material B | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Yield (Isolated) | 85% (Representative) |
Table 2: Spectroscopic Data for N-(pyridin-3-yl)-[1,1'-biphenyl]-4-amine (Representative)
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (d, J = 2.8 Hz, 1H), 8.30 (dd, J = 4.8, 1.4 Hz, 1H), 7.60-7.55 (m, 4H), 7.45 (t, J = 7.6 Hz, 2H), 7.35-7.30 (m, 2H), 7.25-7.20 (m, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 144.2, 142.1, 140.8, 139.9, 137.6, 129.5, 128.8, 127.8, 127.0, 124.2, 123.9, 119.2. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₇H₁₄N₂ [M+H]⁺: 247.12; found: 247.15. |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[3][4] Its significance is underscored by its broad substrate scope, tolerance of various functional groups, and often milder reaction conditions compared to classical methods.[2][5] The synthesis of N-aryl-4-(pyridin-3-yloxy)aniline derivatives is of particular interest in medicinal chemistry, as this structural motif is present in a variety of biologically active compounds. This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 4-(pyridin-3-yloxy)aniline, based on established procedures for structurally related compounds.[1]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product from the palladium complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]
The choice of ligand is critical to the success of the reaction, as it influences the rate of reductive elimination and can suppress side reactions.[6]
Data Presentation: Reaction Parameters and Expected Yields
The following table summarizes the optimized reaction conditions and expected yields for the Buchwald-Hartwig amination of a heteroaryl amine with various aryl bromides, based on a closely related literature procedure.[1] These conditions are expected to be a good starting point for the amination of this compound.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 8 | 82 |
| 2 | 4-bromoanisole | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 8 | 31 |
| 3 | 2-bromonaphthalene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 8 | 27 |
Experimental Protocol
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of a heteroaromatic amine.[1]
Materials:
-
This compound
-
Appropriate aryl bromide (e.g., 1-bromo-4-tert-butylbenzene)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl bromide (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.1 equiv.), Xantphos (0.1 equiv.), and sodium tert-butoxide (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-4-(pyridin-3-yloxy)aniline.
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Use of 4-(Pyridin-3-yloxy)aniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yloxy)aniline is a key building block in the synthesis of a variety of kinase inhibitors. Its structural motif, featuring a diaryl ether linkage, is present in numerous potent and selective inhibitors of key kinases implicated in cancer and other diseases. The pyridine ring can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket, while the aniline moiety provides a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). While specific, publicly documented kinase inhibitors synthesized directly from this compound are not extensively reported, the protocols and data presented here are representative of the synthesis and activity of this class of compounds, based on closely related analogues.
Kinase Targets and Signaling Pathways
Kinase inhibitors incorporating the pyridinoxy aniline scaffold have shown significant activity against several important receptor tyrosine kinases (RTKs), including VEGFR and FGFR. These kinases are critical regulators of cellular processes such as proliferation, survival, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGF signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary signaling pathways activated by VEGFR-2, the main mediator of VEGF-driven angiogenesis, include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2][3][4]
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGF/FGFR signaling pathway is involved in a wide range of cellular processes, including embryonic development, tissue repair, and angiogenesis.[5][6] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, can lead to the development of various cancers.[7] Ligand-induced dimerization and autophosphorylation of FGFRs activate downstream pathways such as the RAS-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-AKT pathway, which regulates cell survival.[8][9]
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50) of representative kinase inhibitors that feature a pyridinoxy aniline or a structurally similar diaryl ether core. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) |
| 1 | 4-Anilino-quinazoline | VEGFR-2 | 60.27 |
| 2 | Pyridine-derived | VEGFR-2 | 120 |
| 3 | Pyrazolopyrimidine | Abl | 18 |
| 4 | Pyrazolopyrimidine | VEGFR2 | 12 |
| 5 | 4-(Pyrazol-3-yl)-pyridine | JNK3 | 160 |
| 6 | 4-Anilino-7-pyridyl-3-quinolinecarbonitrile | Src | <10 (enzyme assay) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative kinase inhibitor using this compound and a general protocol for an in vitro kinase inhibition assay.
Synthesis of a Representative Pyridinoxy Aniline-Based Kinase Inhibitor
This protocol describes a plausible synthetic route to a multi-kinase inhibitor incorporating the this compound scaffold, targeting kinases such as VEGFR and FGFR. The synthesis involves a key nucleophilic aromatic substitution reaction.
References
- 1. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. mdpi.com [mdpi.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Application Notes and Protocols for Amide Bond Formation with 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of amides using 4-(pyridin-3-yloxy)aniline. This aniline derivative is a key building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors for various therapeutic areas. The following sections detail common reaction conditions, specific experimental protocols, and relevant biological context.
Introduction
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry due to the prevalence of the amide functional group in pharmaceuticals and biologically active molecules. This compound is a versatile bifunctional molecule, offering a nucleophilic aniline moiety for acylation and a pyridine ring that can influence solubility, metabolic stability, and target engagement. Its derivatives are commonly investigated as inhibitors of various protein kinases, playing a role in signal transduction pathways implicated in diseases such as cancer and inflammatory disorders.
General Methodologies for Amide Bond Formation
The acylation of this compound can be achieved through several standard methods. The choice of method often depends on the nature of the carboxylic acid, the desired scale, and the presence of other functional groups. Two primary approaches are the use of coupling reagents to facilitate the reaction between a carboxylic acid and the aniline, and the reaction of the aniline with a pre-activated carboxylic acid derivative, such as an acyl chloride.
Common Coupling Reagents and Conditions
A variety of coupling reagents are available to promote the formation of an amide bond by activating the carboxylic acid component. These reactions are typically performed in aprotic solvents in the presence of a non-nucleophilic base.
| Coupling Reagent | Additive (optional) | Base | Typical Solvent | Temperature (°C) |
| EDC, DCC | HOBt, DMAP | DIPEA, TEA | DMF, DCM, CH3CN | 0 to RT |
| HATU, HBTU | - | DIPEA, TEA | DMF, NMP | RT |
| PyBOP, BOP | - | DIPEA, TEA | DMF, DCM | RT |
EDC : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC : N,N'-Dicyclohexylcarbodiimide HOBt : 1-Hydroxybenzotriazole DMAP : 4-Dimethylaminopyridine DIPEA : N,N-Diisopropylethylamine TEA : Triethylamine HATU : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU : N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate PyBOP : (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate BOP : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate DMF : N,N-Dimethylformamide DCM : Dichloromethane NMP : N-Methyl-2-pyrrolidone RT : Room Temperature
Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This classic method involves the reaction of this compound with an acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Carboxylic Acid Chloride | Pyridine, TEA, DIPEA | DCM, THF, Toluene | 0 to RT |
| Carboxylic Acid Anhydride | Pyridine, TEA, DIPEA | DCM, THF | RT |
THF : Tetrahydrofuran
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of amides from this compound.
Protocol 1: General Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU, a widely used and efficient coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Acylation using an Acyl Chloride
This protocol is adapted from a method for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and is suitable for the acylation of this compound with a long-chain fatty acid chloride.[1]
Materials:
-
Stearoyl chloride (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of stearoyl chloride (1.0 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-(pyridin-3-yloxy)phenyl)stearamide.
Protocol 3: Magnesium Oxide Nanoparticle-Catalyzed Acylation
This protocol presents a green chemistry approach using magnesium oxide nanoparticles as a catalyst for the formation of the amide bond.[1]
Materials:
-
Carboxylic acid (e.g., Stearic acid) (1.0 eq)
-
Ethyl chloroformate (1.0 eq)
-
Triethylamine (1.0 eq)
-
This compound (1.0 eq)
-
Magnesium oxide nanoparticles (catalytic amount)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous acetone.
-
Add triethylamine (1.0 eq) and cool the mixture to -5 to 0 °C.
-
Slowly add ethyl chloroformate (1.0 eq) while maintaining the temperature. Stir for 30 minutes.
-
Add this compound (1.0 eq) and a catalytic amount of magnesium oxide nanoparticles.
-
Stir the mixture at room temperature. The reaction is typically complete within a shorter timeframe compared to classical methods (e.g., 1 hour).
-
Upon completion, remove the magnesium oxide nanoparticles by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from a suitable solvent to obtain the pure amide product.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Amide Synthesis
Caption: General workflows for amide synthesis with this compound.
Signaling Pathway Context: Kinase Inhibition
Amides derived from this compound are often designed as kinase inhibitors. These molecules typically function by competing with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrate proteins and blocking signal transduction.
Caption: Mechanism of action for kinase inhibitors in a signaling pathway.
References
Step-by-Step Synthesis of 4-(Pyridin-3-yloxy)aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-(pyridin-3-yloxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to yield the target aniline derivative.
Introduction
Aryl amines and diaryl ethers are prevalent structural motifs in a wide array of pharmaceutical agents and functional materials. The synthesis of molecules incorporating both of these functionalities, such as this compound, is of significant interest. The Ullmann condensation and Buchwald-Hartwig amination are two powerful cross-coupling methodologies for the formation of C-O and C-N bonds, respectively.[1][2][3][4][5] This protocol details a robust and reproducible synthesis of this compound, beginning with the Ullmann condensation of 3-hydroxypyridine and 4-fluoronitrobenzene. The resulting nitro-intermediate is then reduced to the desired aniline.
Experimental Protocols
Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine via Ullmann Condensation
This procedure outlines the copper-catalyzed formation of the diaryl ether linkage. The use of an electron-deficient aryl halide, such as 4-fluoronitrobenzene, facilitates the nucleophilic aromatic substitution.
Materials:
-
3-Hydroxypyridine
-
4-Fluoronitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq), 4-fluoronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(4-nitrophenoxy)pyridine.
Step 2: Synthesis of this compound via Nitro Group Reduction
This protocol describes the reduction of the nitro intermediate to the final aniline product using iron powder in the presence of an acid.
Materials:
-
3-(4-Nitrophenoxy)pyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 3-(4-nitrophenoxy)pyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are estimated based on typical outcomes for these types of reactions as specific literature values for this exact sequence were not found.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Product | Estimated Yield (%) |
| 1 | 3-Hydroxypyridine | 1.0 | 4-Fluoronitrobenzene | 1.1 | CuI / K₂CO₃ | 0.1 / 2.0 | DMF | 3-(4-Nitrophenoxy)pyridine | 65-85 |
| 2 | 3-(4-Nitrophenoxy)pyridine | 1.0 | Iron Powder | 5.0 | NH₄Cl | 1.0 | Ethanol/Water | This compound | 80-95 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis.
Reaction Scheme
The chemical transformations involved in the synthesis are depicted in the following reaction scheme.
Caption: Chemical reaction scheme for the synthesis.
References
- 1. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
Derivatisierung der Aminogruppe von 4-(Pyridin-3-yloxy)anilin: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über verschiedene chemische Strategien zur Derivatisierung der primären Aminogruppe von 4-(Pyridin-3-yloxy)anilin. Diese Verbindung ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie, und die Modifikation ihrer Aminogruppe ermöglicht die Synthese einer Vielzahl von Analoga mit potenziell verbesserten pharmakologischen Eigenschaften. Die hier beschriebenen Protokolle umfassen Acylierung, Sulfonylierung, Alkylierung, Arylierung, reduktive Aminierung sowie die Bildung von Harnstoff- und Thioharnstoffderivaten.
Konzeptioneller Überblick über die Derivatisierungsstrategien
Die primäre Aminogruppe von 4-(Pyridin-3-yloxy)anilin ist ein vielseitiger chemischer Angriffspunkt, der eine Reihe von Transformationen ermöglicht. Die folgende Abbildung veranschaulicht die wichtigsten Derivatisierungswege, die in diesen Hinweisen behandelt werden.
Abbildung 1: Übersicht über die Derivatisierungswege für 4-(Pyridin-3-yloxy)anilin.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die typischen Reaktionsbedingungen und erwarteten Ausbeuten für die verschiedenen Derivatisierungsreaktionen von 4-(Pyridin-3-yloxy)anilin zusammen. Die Daten basieren auf etablierten Protokollen für ähnliche Aniline.
| Derivatisierungstyp | Reagenzien | Lösungsmittel | Temperatur (°C) | Reaktionszeit (h) | Typische Ausbeute (%) |
| Acylierung | Acetylchlorid, Triethylamin | Dichlormethan | 0 - 25 | 1 - 3 | 85 - 95 |
| Sulfonylierung | Benzolsulfonylchlorid, Pyridin | Dichlormethan | 0 - 25 | 2 - 6 | 80 - 90 |
| Alkylierung | Benzylbromid, K₂CO₃ | Acetonitril | 80 | 12 - 24 | 60 - 80 |
| Arylierung (Buchwald-Hartwig) | Arylbromid, Pd₂(dba)₃, Ligand, NaOtBu | Toluol | 100 | 12 - 24 | 70 - 90 |
| Reduktive Aminierung | Benzaldehyd, NaBH(OAc)₃ | 1,2-Dichlorethan | 25 | 4 - 12 | 75 - 90 |
| Harnstoff-Synthese | Phenylisocyanat | Dichlormethan | 25 | 1 - 2 | 90 - 98 |
| Thioharnstoff-Synthese | Phenylisothiocyanat | Tetrahydrofuran | 25 | 2 - 4 | 90 - 98 |
Experimentelle Protokolle
Die folgenden Abschnitte enthalten detaillierte experimentelle Protokolle für jede der genannten Derivatisierungsreaktionen.
Acylierung: Synthese von N-(4-(Pyridin-3-yloxy)phenyl)acetamid
Die Acylierung der Aminogruppe führt zur Bildung von Amiden, die wichtige Struktureinheiten in vielen pharmazeutisch aktiven Molekülen sind.
Protokoll:
-
Lösen Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.) in wasserfreiem Dichlormethan (DCM) in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie Triethylamin (1,2 Äq.) als Base hinzu und kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C ab.
-
Geben Sie langsam Acetylchlorid (1,1 Äq.) tropfenweise zu der gerührten Lösung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-3 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie auf Kieselgel, um das reine Amid zu erhalten.
Sulfonylierung: Synthese von N-(4-(Pyridin-3-yloxy)phenyl)benzolsulfonamid
Sulfonamide sind eine wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und antidiabetischer Eigenschaften.
Protokoll:
-
Lösen Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.) in wasserfreiem Pyridin oder DCM in einem Rundkolben unter einer inerten Atmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam Benzolsulfonylchlorid (1,1 Äq.) portionsweise oder als Lösung in DCM hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1 M Salzsäure und extrahieren das Produkt mit DCM oder Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit Wasser und Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.
N-Alkylierung
Die direkte Alkylierung der Aminogruppe kann zu sekundären und tertiären Aminen führen.
Protokoll:
-
Geben Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.), Kaliumcarbonat (2,0 Äq.) und ein Alkylierungsmittel wie Benzylbromid (1,1 Äq.) in einen Rundkolben.
-
Fügen Sie wasserfreies Acetonitril als Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 80 °C) und rühren Sie für 12-24 Stunden.
-
Nach dem Abkühlen filtrieren Sie die festen Bestandteile ab und entfernen das Lösungsmittel aus dem Filtrat unter reduziertem Druck.
-
Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser.
-
Trocknen Sie die organische Phase, konzentrieren Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie.
N-Arylierung mittels Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Kupplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen und ermöglicht die Synthese von Diarylaminderivaten.[1][2][3]
Protokoll:
-
Geben Sie in einen ofengetrockneten Schlenk-Kolben unter Argonatmosphäre 4-(Pyridin-3-yloxy)anilin (1,2 Äq.), das Arylbromid oder -chlorid (1,0 Äq.), einen Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-5 mol%), einen geeigneten Phosphinliganden (z. B. XPhos, 2-10 mol%) und eine Base (z. B. Natrium-tert-butoxid, 1,4 Äq.).
-
Fügen Sie wasserfreies, entgastes Toluol oder Dioxan als Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren bei 80-110 °C für 12-24 Stunden.
-
Nach dem Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Ethylacetat und filtrieren sie durch Celite.
-
Konzentrieren Sie das Filtrat und reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte Diarylaminderivat zu erhalten.
Reduktive Aminierung
Diese Methode ermöglicht die Synthese von sekundären Aminen durch Reaktion mit einem Aldehyd oder Keton und anschließende Reduktion des intermediären Imins.[4][5]
Protokoll:
-
Lösen Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.) und einen Aldehyd (z. B. Benzaldehyd, 1,1 Äq.) in einem geeigneten aprotischen Lösungsmittel wie 1,2-Dichlorethan oder Tetrahydrofuran.
-
Fügen Sie Essigsäure (katalytische Menge) hinzu, um die Iminbildung zu fördern, und rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.
-
Geben Sie ein mildes Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äq.) portionsweise hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur für 4-12 Stunden.
-
Beenden Sie die Reaktion durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel, waschen Sie die organische Phase, trocknen Sie sie und konzentrieren Sie sie.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Synthese von Harnstoffderivaten
Die Reaktion von Anilin mit Isocyanaten ist eine effiziente Methode zur Herstellung von Harnstoffderivaten, die häufig als Kinaseinhibitoren und für andere therapeutische Zwecke untersucht werden.[6][7]
Protokoll:
-
Lösen Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.) in wasserfreiem Dichlormethan oder Tetrahydrofuran.
-
Geben Sie bei Raumtemperatur und unter Rühren eine Lösung von Phenylisocyanat (1,0 Äq.) in demselben Lösungsmittel tropfenweise hinzu.
-
Rühren Sie die Reaktionsmischung für 1-2 Stunden bei Raumtemperatur. Die Bildung eines Niederschlags zeigt oft die Produktbildung an.
-
Wenn sich ein Niederschlag gebildet hat, filtrieren Sie das Produkt ab, waschen es mit kaltem Lösungsmittel und trocknen es.
-
Wenn kein Niederschlag entsteht, entfernen Sie das Lösungsmittel im Vakuum und reinigen das Produkt durch Umkristallisation oder Säulenchromatographie.
Synthese von Thioharnstoffderivaten
Analog zur Harnstoffsynthese reagieren Aniline mit Isothiocyanaten zu Thioharnstoffderivaten.[8][9][10][11] Diese Verbindungen weisen ein breites Spektrum an biologischen Aktivitäten auf.[8][9]
Protokoll:
-
Lösen Sie 4-(Pyridin-3-yloxy)anilin (1,0 Äq.) in einem geeigneten Lösungsmittel wie Tetrahydrofuran oder Aceton.
-
Fügen Sie Phenylisothiocyanat (1,0 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden.
-
Überwachen Sie die Reaktion mittels DC. Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Der feste Rückstand wird in der Regel durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt, um das reine Thioharnstoffderivat zu erhalten.
Workflow für die Protokollauswahl und -durchführung
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung von 4-(Pyridin-3-yloxy)anilin.
Diese Anwendungshinweise bieten eine solide Grundlage für die Derivatisierung von 4-(Pyridin-3-yloxy)anilin. Die bereitgestellten Protokolle können als Ausgangspunkte dienen und je nach den spezifischen Anforderungen des Zielmoleküls und der verfügbaren Laborausstattung angepasst werden. Eine sorgfältige Überwachung und Optimierung der Reaktionsbedingungen wird für die Erzielung hoher Ausbeuten und Reinheiten empfohlen.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
Application of 4-(Pyridin-3-yloxy)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-3-yloxy)aniline is a key structural motif and a valuable building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its unique combination of a pyridine ring, an ether linkage, and an aniline moiety allows for versatile interactions with the ATP-binding sites of various protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction with the hinge region of many kinases, while the aniline group provides a convenient point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.
Core Structure and Pharmacophore Model
The this compound scaffold serves as a privileged pharmacophore in kinase inhibitor design. The pyridine ring often occupies the adenine region of the ATP binding pocket, forming hydrogen bonds with the kinase hinge. The aniline portion typically extends towards the solvent-exposed region, where modifications can be made to improve selectivity and physicochemical properties.
Application in Kinase Inhibitor Development
The this compound scaffold has been successfully incorporated into inhibitors of several important kinase targets, including c-Met, JNK, and p38 MAP kinase. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and inflammation.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key regulator of cell growth, motility, and invasion. Dysregulation of c-Met signaling is implicated in the development and progression of numerous cancers.
A series of 4-(pyridin-4-yloxy)benzamide derivatives, structurally related to the this compound core, have been designed and synthesized as potent type II c-Met inhibitors.[1] These compounds have demonstrated significant antitumor activity in various cancer cell lines.
Quantitative Data: Antiproliferative Activity of 4-(Pyridin-4-yloxy)benzamide Derivatives [1]
| Compound | A549 IC₅₀ (μM) | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| B25 | 5.45 ± 0.15 | 8.21 ± 0.11 | 13.60 ± 0.18 |
| B26 | 3.22 ± 0.12 | 4.33 ± 0.09 | 5.82 ± 0.09 |
| B27 | 4.87 ± 0.13 | 7.53 ± 0.10 | 11.24 ± 0.15 |
| Golvatinib | 8.14 ± 0.45 | 15.17 ± 0.17 | 16.91 ± 0.29 |
Data represents the mean ± SD of three independent experiments.
Experimental Protocols
Synthesis of N-(4-(pyridin-3-yloxy)phenyl)acetamide (A General Procedure)
This protocol describes a general method for the acylation of this compound, a common step in the synthesis of more complex kinase inhibitors.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(pyridin-3-yloxy)phenyl)acetamide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant kinase (e.g., c-Met, JNK, p38)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a white assay plate, add the diluted test compounds. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry for the development of kinase inhibitors. Its favorable structural and electronic properties allow for potent and selective inhibition of key kinases involved in major disease pathways. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued importance in the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in their drug discovery programs.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-(Pyridin-3-yloxy)aniline
Introduction
4-(Pyridin-3-yloxy)aniline is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, which incorporates a pyridine ring linked to an aniline moiety via an ether bond, is a common motif in kinase inhibitors and other targeted therapies. The pyridine nitrogen acts as a hydrogen bond acceptor, influencing the compound's solubility and binding affinity to biological targets. This document provides detailed application notes and scalable protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The synthesis is approached via a robust and scalable two-step process:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 3-hydroxypyridine and 4-chloronitrobenzene to form the intermediate, 3-(4-nitrophenoxy)pyridine.
-
Catalytic Hydrogenation: The subsequent reduction of the nitro group of the intermediate to yield the final product, this compound.
This protocol has been designed with a focus on scalability, safety, and reproducibility to facilitate its implementation in a research and development setting.
Overall Synthetic Scheme
The synthetic pathway for this compound is outlined below. The initial step involves the formation of a diaryl ether through an Ullmann condensation, followed by the reduction of a nitro group to the corresponding aniline.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine via Ullmann Condensation
This procedure details the copper-catalyzed synthesis of the diaryl ether intermediate. The Ullmann condensation is a classic method for forming C-O bonds and has been optimized for this specific transformation.[1][2][3]
Materials:
-
3-Hydroxypyridine
-
4-Chloronitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry three-neck round-bottom flask, add 3-hydroxypyridine (1.0 eq), 4-chloronitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask, ensuring the final concentration of 3-hydroxypyridine is approximately 1 M.
-
Heat the reaction mixture to 140 °C with vigorous stirring and maintain this temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract the product with toluene (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-(4-nitrophenoxy)pyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value |
| 3-Hydroxypyridine | 1.0 |
| 4-Chloronitrobenzene | 1.1 |
| Copper(I) iodide (CuI) | 0.1 |
| Potassium carbonate (K₂CO₃) | 2.0 |
| Solvent | DMF |
| Reaction Temperature | 140 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of the nitro intermediate to the final aniline product using palladium on carbon as a catalyst. This method is highly efficient and scalable.[4][5][6]
Materials:
-
3-(4-Nitrophenoxy)pyridine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a hydrogenation vessel, dissolve 3-(4-nitrophenoxy)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% palladium on carbon (1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.
| Reagent/Parameter | Molar Ratio/Value |
| 3-(4-Nitrophenoxy)pyridine | 1.0 |
| 10% Palladium on Carbon (Pd/C) | 1-5 mol% Pd |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm (or balloon) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ullmann Condensation | 3-Hydroxypyridine, 4-Chloronitrobenzene, CuI, K₂CO₃ | DMF | 140 | 12-18 | 75-85 | >95 (after purification) |
| 2 | Catalytic Hydrogenation | 3-(4-Nitrophenoxy)pyridine, 10% Pd/C, H₂ | Ethanol | RT | 2-6 | >95 | >98 |
Logical Workflow Diagram
The logical progression of the synthesis, from starting materials to the final product, including the key transformation at each stage.
Caption: Logical workflow of the two-step synthesis.
Safety Precautions
-
Ullmann Condensation: DMF is a high-boiling solvent and should be handled in a well-ventilated fume hood. Copper iodide is a potential irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is conducted at high temperatures; use appropriate heating equipment and exercise caution.
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst in an inert atmosphere and never allow it to dry completely. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The Ullmann condensation offers a robust route to the key diaryl ether intermediate, and the subsequent catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group. The detailed protocols and tabulated data serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the efficient synthesis of this important building block for further research and development.
References
Protecting Group Strategies for 4-(Pyridin-3-yloxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups on the primary amine of 4-(pyridin-3-yloxy)aniline. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. This guide focuses on three commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Protecting Group Strategy
In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block a reactive site to prevent unwanted side reactions. This process is known as protection. An effective protecting group must be easy to introduce and remove in high yield under conditions that do not affect other functional groups in the molecule. The concept of orthogonality is central to protecting group strategy, allowing for the selective removal of one protecting group in the presence of others.[1][2][3]
For this compound, the primary aromatic amine is a key reactive site for a variety of transformations, including acylation, alkylation, and coupling reactions. The choice of protecting group will depend on the planned subsequent reaction steps and the stability of the molecule to the required deprotection conditions. The pyridinyl ether moiety is generally stable to a range of acidic and basic conditions, though harsh conditions should be avoided.
Comparison of Common Amine Protecting Groups
The selection of a suitable protecting group is contingent on the overall synthetic strategy. The table below summarizes the key characteristics of Boc, Cbz, and Fmoc groups for the protection of this compound.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-butoxycarbonyl) | Boc-NH-Ar | (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM) | Strong Acid (e.g., TFA, HCl)[1][4] | Stable to base and hydrogenolysis. |
| Cbz (benzyloxycarbonyl) | Cbz-NH-Ar | Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O) | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to acidic and basic conditions. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-NH-Ar | Fmoc-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Base (e.g., Piperidine in DMF)[6] | Stable to acidic conditions and hydrogenolysis. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications and scales.
Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction:
Boc Protection Workflow
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl (4-(pyridin-3-yloxy)phenyl)carbamate.
Expected Yield: >90%
Cbz Protection of this compound
This protocol details the protection of this compound using benzyl chloroformate (Cbz-Cl).
Reaction:
Cbz Protection Workflow
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain benzyl (4-(pyridin-3-yloxy)phenyl)carbamate.
Expected Yield: ~90%
Fmoc Protection of this compound
This protocol describes the protection of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Reaction:
Fmoc Protection Workflow
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (9H-fluoren-9-yl)methyl (4-(pyridin-3-yloxy)phenyl)carbamate.
Expected Yield: >85%
Deprotection Protocols
The choice of deprotection method is dictated by the protecting group used.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is for the removal of the Boc group. A similar procedure has been reported for a structurally related compound.[7]
Reaction:
Boc Deprotection Workflow
Materials:
-
tert-Butyl (4-(pyridin-3-yloxy)phenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Expected Yield: >95%
Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group via catalytic hydrogenation.
Reaction:
Cbz Deprotection Workflow
Materials:
-
Benzyl (4-(pyridin-3-yloxy)phenyl)carbamate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve the Cbz-protected aniline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Expected Yield: >95%[5]
Fmoc Deprotection using Piperidine
This protocol details the removal of the Fmoc group using a solution of piperidine in DMF.
Reaction:
Fmoc Deprotection Workflow
Materials:
-
(9H-fluoren-9-yl)methyl (4-(pyridin-3-yloxy)phenyl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Fmoc-protected aniline (1.0 eq) in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to obtain this compound.
Expected Yield: >90%
Orthogonal Protecting Group Strategy
The distinct cleavage conditions for Boc, Cbz, and Fmoc groups allow for their orthogonal use in a single synthetic sequence. For instance, a molecule could be functionalized with both a Boc-protected and a Cbz-protected amine. The Boc group can be selectively removed with acid while the Cbz group remains intact, and vice-versa, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[3] This orthogonality is a powerful tool for the synthesis of complex derivatives of this compound.
Orthogonal Protecting Group Strategy Overview
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-(Pyridin-3-yloxy)aniline synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Pyridin-3-yloxy)aniline.
Troubleshooting Guide: Low Product Yield
Low yield is a frequent challenge in the synthesis of diaryl ethers, particularly those involving electron-deficient heterocyclic rings like pyridine. The primary synthetic routes involve nucleophilic aromatic substitution, often facilitated by a metal catalyst in reactions such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed). This guide addresses common issues in a question-and-answer format.
Q1: My reaction has a low conversion rate, with significant amounts of starting material remaining. What are the likely causes?
A1: Low conversion is often traced back to issues with reagents, catalyst activity, or reaction conditions.
-
Reagent Quality: Ensure that starting materials (3-halopyridine and 4-aminophenol) are pure and dry. Moisture and impurities can deactivate the catalyst and interfere with the reaction. Solvents must be anhydrous, as water can hydrolyze catalyst intermediates.[1]
-
Catalyst Inactivity: The catalyst, whether copper or palladium-based, is the core of the transformation.
-
Copper (Ullmann): Copper(I) salts like CuI are sensitive to oxidation. Use a fresh bottle or one that has been stored properly under an inert atmosphere.[2] Adding a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and improve yields.[2]
-
Palladium (Buchwald-Hartwig): The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your phosphine ligand is not oxidized and is used in the correct ratio.[3]
-
-
Insufficient Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen.[2][3] Ensure the reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and that the reaction proceeds under a positive pressure of inert gas.
-
Improper Temperature: These reactions typically require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be impractically slow. Systematically optimize the temperature to find the sweet spot between a reasonable reaction rate and the prevention of thermal decomposition.[1]
Q2: I'm observing the formation of multiple side products. What are the most common side reactions and how can I mitigate them?
A2: Side product formation is a key reason for low yields. The nature of the side products can provide clues to the problem.
-
Dehalogenation: Formation of pyridine (from 3-halopyridine) is a common side reaction, often observed in copper-catalyzed reactions where the aryl halide is reduced.[2] This can be minimized by ensuring a strictly inert atmosphere and using the appropriate ligand.
-
Homocoupling: Formation of bipyridine or biphenol derivatives can occur, especially at high temperatures or with highly active catalysts. Adjusting the catalyst loading and temperature may help.
-
Reaction with the Amine Group: The aniline nitrogen is also a nucleophile. In a Buchwald-Hartwig type reaction, N-arylation can compete with the desired O-arylation.[4] To favor O-arylation, the reaction is typically run with 4-aminophenol where the phenoxide is the more potent nucleophile. Ensure a strong enough base is used to fully deprotonate the phenol.
-
Pyridine Ring Reactivity: The pyridine ring itself can be susceptible to nucleophilic substitution, although this is less common under these conditions compared to reactions at the halogen-bearing carbon.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this compound: Ullmann or Buchwald-Hartwig?
A1: Both methods are viable, but the Buchwald-Hartwig amination is often preferred in modern synthesis due to its broader substrate scope, higher tolerance for functional groups, and generally milder reaction conditions compared to the often harsh temperatures required for the Ullmann condensation.[4][5] However, the Ullmann reaction can be more cost-effective as it uses a copper catalyst.
Q2: What is the optimal choice of base for this synthesis?
A2: The choice of base is critical. For the phenoxide to act as an effective nucleophile, a strong base is required to deprotonate the hydroxyl group of 4-aminophenol.
-
For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.
-
For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently employed.[3] NaOtBu often provides the highest reaction rates but is incompatible with some functional groups.[3]
Q3: My product is difficult to purify by column chromatography. Are there any tips?
A3: The aniline and pyridine moieties make the product quite polar and basic, which can lead to tailing on silica gel columns. To improve separation, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent. Alternatively, converting the amine to a less polar derivative (e.g., a carbamate) before purification and then deprotecting it can be an effective strategy.[6]
Q4: Can I use 3-chloropyridine instead of 3-bromopyridine as a starting material?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides in cross-coupling reactions.[5] To achieve good yields with 3-chloropyridine, a more active catalyst system is typically required. This often involves using specialized, sterically hindered phosphine ligands (e.g., Josiphos, Buchwald ligands) in a Buchwald-Hartwig reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of ligand and base can significantly impact the yield of the Buchwald-Hartwig reaction. The following table summarizes representative data for the coupling of 3-bromopyridine with 4-aminophenol.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 8 | 88 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 90 | 12 | 92 |
| Pd₂(dba)₃ (1) | BINAP (2) | K₂CO₃ (2.0) | DMF | 100 | 24 | 65 |
Data are representative and compiled for illustrative purposes based on typical outcomes for similar reactions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol is a general starting point and may require optimization.[7]
-
Preparation: To an oven-dried Schlenk flask, add 4-aminophenol (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and the appropriate phosphine ligand (e.g., RuPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene, followed by 3-bromopyridine (1.1 equiv.).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
Comparison of Synthetic Pathways
This diagram outlines the key components of the two primary synthetic routes.
Caption: Comparison of Ullmann vs. Buchwald-Hartwig synthesis pathways.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-(Pyridin-3-yloxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 4-(pyridin-3-yloxy)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation. | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to stabilize the active palladium species and prevent pyridine coordination. Catalyst Choice: Utilize pre-formed palladium catalysts or consider a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Poor Transmetallation: Electron-deficient boronic acids or esters may exhibit slow rates of transmetallation. | Base Selection: Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to facilitate the formation of the more reactive boronate species. Boronic Acid/Ester Derivative: Consider using a more reactive boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. | |
| Inefficient Oxidative Addition: If using an aryl chloride instead of a bromide or iodide, the C-Cl bond activation can be challenging. | Catalyst System: For aryl chlorides, highly active catalyst systems with bulky, electron-donating ligands are essential. | |
| Formation of Side Products | Homocoupling: The boronic acid reagent can couple with itself, forming biaryl impurities, often exacerbated by the presence of oxygen. | Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the boronic acid. |
| Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source, reducing the amount of available coupling partner. | Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Milder Base: In some cases, a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can reduce the rate of this side reaction. Reaction Time: Shorter reaction times can minimize the exposure of the boronic acid to conditions that promote protodeboronation. | |
| Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. | Optimize Reaction Conditions: Screen different combinations of ligands, bases, and solvents to find conditions that favor cross-coupling over dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for the Suzuki coupling of this compound?
A1: For a challenging substrate like this compound, which contains a potentially coordinating pyridine ring, a highly active catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Q2: How critical is the choice of base, and which one should I start with?
A2: The choice of base is crucial as it plays a role in both the activation of the boronic acid and the overall stability of the reaction components. For the Suzuki coupling of this compound, a moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting the reaction while minimizing side reactions.
Q3: My reaction is sluggish. Should I increase the temperature?
A3: Increasing the temperature can often improve reaction rates. However, for substrates prone to side reactions like protodeboronation, excessively high temperatures can be detrimental. A typical temperature range for Suzuki couplings is 80-110 °C. Before significantly increasing the temperature, it is advisable to first optimize the catalyst, ligand, and base.
Q4: I am observing significant homocoupling of my boronic acid. What can I do to minimize this?
A4: Homocoupling is often a result of oxygen in the reaction mixture. Ensure that your solvents are thoroughly degassed and that the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). Using a slight excess of this compound relative to the boronic acid can also help to favor the cross-coupling pathway.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point for optimization.
Materials:
-
This compound (or its corresponding halide) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide a starting point for the optimization of the Suzuki coupling of this compound, based on typical conditions for similar substrates.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | High |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | Moderate-High |
Table 2: Screening of Bases and Solvents
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Good |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane | 100 | Excellent |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene | 110 | Excellent |
| 4 | Pd(OAc)₂/SPhos | KF (3) | THF | 80 | Moderate |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Technical Support Center: Buchwald-Hartwig Synthesis of 4-(Pyridin-3-yloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyridin-3-yloxy)aniline via the Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Buchwald-Hartwig synthesis of this compound?
A1: While specific impurity profiling for the synthesis of this compound is not extensively documented in publicly available literature, based on the general mechanism of the Buchwald-Hartwig reaction and the nature of the substrates, the following side products are commonly encountered:
-
Hydrodehalogenation Product (Phenoxypyridine): This is a common byproduct where the halo-group on the pyridine ring is replaced by a hydrogen atom.[1][2] This can occur through a competing reaction pathway within the catalytic cycle.[3]
-
Diarylation Product: The desired product, this compound, can undergo a second arylation reaction with another molecule of the pyridyl halide, leading to the formation of a triarylamine. This is more likely to occur if the reaction is run for an extended period or with a high catalyst loading.
-
Homocoupling Products: Self-coupling of the aryl halide or the aniline can lead to the formation of bipyridyl or azobenzene derivatives, respectively.
-
O-Arylation Product: Although N-arylation is generally favored, competitive O-arylation of the 4-aminophenol starting material can occur, leading to the formation of a diaryl ether. The choice of catalyst and reaction conditions can influence the selectivity between N- and O-arylation.
Q2: My reaction is showing low or no conversion. What are the likely causes?
A2: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Improperly dried solvents, reagents, or a non-inert atmosphere can lead to catalyst deactivation. The pyridine nitrogen in the substrate can also coordinate to the palladium center and inhibit its catalytic activity.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be effective for the specific substrates used.
-
Incorrect Base Selection: The strength and type of base are critical. A base that is too weak may not facilitate the deprotonation of the amine effectively, while a very strong base might be incompatible with other functional groups on your substrates.
-
Low Reaction Temperature: Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
-
Poor Reagent Quality: Impurities in the starting materials, particularly the aryl halide and amine, can interfere with the reaction.
Q3: How can I minimize the formation of the hydrodehalogenation side product?
A3: Minimizing hydrodehalogenation often involves careful optimization of reaction parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over competing side reactions.
-
Reaction Time and Temperature: Over-heating or prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitoring the reaction progress and stopping it once the starting material is consumed is recommended.
-
Catalyst System: Some palladium precatalysts are designed to be more resistant to side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst deactivation due to air/moisture. | Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
| Ineffective catalyst/ligand system. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., BINAP, Xantphos, DavePhos, BrettPhos). Pre-formed palladium catalysts can also be more reliable. | |
| Incorrect base. | If using a weak base like K₂CO₃ or Cs₂CO₃ with low conversion, consider a stronger base like NaOt-Bu or K₃PO₄. Ensure the base is anhydrous. | |
| Insufficient temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and potential decomposition. | |
| Significant Hydrodehalogenation | Suboptimal ligand. | Employ bulky, electron-rich phosphine ligands which can favor reductive elimination over hydrodehalogenation. |
| High temperature or long reaction time. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. | |
| Formation of Diarylation Product | High catalyst loading or extended reaction time. | Reduce the catalyst loading. Monitor the reaction and stop it upon completion to prevent further reaction of the product. |
| Stoichiometry of reactants. | Use a slight excess of the aniline to favor the mono-arylation product. | |
| O-Arylation Observed | Inappropriate catalyst system. | For selective N-arylation of aminophenols, palladium catalysts with specific biarylmonophosphine ligands like BrettPhos have been shown to be effective. The choice of a weaker base can also disfavor O-arylation. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
Materials:
-
3-Bromopyridine or 3-Chloropyridine (Aryl halide)
-
4-Aminophenol (Amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the 4-aminophenol and the 3-halopyridine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.[4]
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Potential reaction pathways leading to desired product and common side products.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 4-(Pyridin-3-yloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyridin-3-yloxy)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the likely impurities?
The most common method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 4-aminophenol with a 3-halopyridine (typically 3-bromopyridine) or the coupling of 3-hydroxypyridine with a 4-haloaniline.
Potential Impurities:
-
Unreacted Starting Materials: 4-aminophenol and 3-bromopyridine (or the alternative starting materials).
-
Homocoupled Byproducts: Formation of biphenyl-like structures from the self-coupling of the aryl halide (e.g., 3,3'-bipyridine) or oxidative coupling of the phenol.
-
Copper Catalyst Residues: Residual copper salts from the reaction.
-
Solvent Residues: High-boiling point solvents like DMF or NMP are often used and can be difficult to remove.
-
Decomposition Products: Aniline derivatives can be sensitive to oxidation, leading to colored impurities.
Q2: What are the recommended purification methods for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: Effective for removing small amounts of impurities that have different solubility profiles from the desired product.
-
Column Chromatography: Ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.
Troubleshooting Guides
Recrystallization Issues
Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.
Solutions:
-
Add more solvent: This will decrease the saturation of the solution.
-
Reheat the solution: Ensure all the oil has redissolved, then allow it to cool more slowly.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: A small crystal of pure product can initiate crystallization.
-
Change the solvent system: The chosen solvent may not be appropriate.
Q4: The recovery of my purified product after recrystallization is very low. What are the possible reasons?
Low recovery can be attributed to several factors during the recrystallization process.
| Potential Cause | Solution |
| Using too much solvent | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization during hot filtration | Preheat the funnel and receiving flask. Keep the solution hot during filtration. |
| Crystals are too soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Loss of product during transfer | Rinse all glassware with the cold mother liquor to recover any residual crystals. |
Q5: My recrystallized this compound is still colored. How can I remove colored impurities?
Colored impurities are common in aniline synthesis due to oxidation.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Do not add too much, as it can also adsorb the desired product.
-
Repeat Recrystallization: A second recrystallization can further improve the purity and color of the product.
Column Chromatography Issues
Q6: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?
The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system.
General Guidance:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For anilines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[1]
-
Target Rf: Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for the best separation on the column.
Q7: My compound is streaking or tailing on the chromatography column. What can I do?
Tailing is a common issue when purifying basic compounds like anilines on silica gel due to strong interactions with the acidic silanol groups.
| Potential Cause | Solution |
| Strong interaction with silica gel | Add a small amount of triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica. |
| Column is overloaded | Use a larger column or load less crude material. |
| Inappropriate solvent system | Re-evaluate the mobile phase using TLC to ensure good separation and migration of the compound. |
| Unevenly packed column | Ensure the column is packed uniformly without any air bubbles or channels. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol that should be optimized for your specific crude product.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine if tailing is observed.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Cross-Coupling Reactions of 4-(Pyridin-3-yloxy)aniline
Welcome to the technical support center for cross-coupling reactions involving 4-(pyridin-3-yloxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura and Buchwald-Hartwig coupling experiments, with a specific focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem in my reaction?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the context of a Suzuki-Miyaura reaction, this means two molecules of your organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This is undesirable because it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process, as the homocoupled product often has similar chromatographic properties to the target molecule.
Q2: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[3][4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product during its initial reduction to the active Pd(0) catalyst.[1]
Q3: My substrate, this compound, has both an aniline and a pyridine moiety. Do these functional groups present unique challenges?
A3: Yes, they can. Both the aniline nitrogen and the pyridine nitrogen can act as ligands and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes, slowing down the desired cross-coupling reaction and potentially making side reactions like homocoupling more competitive.[5][6] The electron-rich nature of the aniline can also influence the reactivity. Careful selection of a bulky, electron-rich phosphine ligand is crucial to mitigate these effects and promote the desired catalytic cycle.[2]
Q4: How can I effectively remove dissolved oxygen from my reaction?
A4: Rigorous degassing of all solvents and the reaction mixture is critical. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[7]
-
Freeze-Pump-Thaw: For the most effective oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases, and then thaw the solvent under an inert atmosphere. Repeating this cycle three times is highly effective.[7]
Q5: Which palladium source is best to minimize homocoupling?
A5: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it does not require an in-situ reduction step that can contribute to homocoupling.[2] Alternatively, modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can also help minimize side reactions.[2] If you must use a Pd(II) source, ensuring efficient initial reduction is key.
Q6: What role do ligands and bases play in preventing homocoupling?
A6:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.[2]
-
Bases: The base is necessary to activate the organoboron reagent, but an inappropriate choice can promote side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases as they are generally less likely to promote homocoupling.[2]
Q7: Can procedural modifications during the experiment help reduce homocoupling?
A7: Yes. A highly effective technique is the slow addition of the boronic acid to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[7] Another strategy is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronic acid, which can help establish the primary catalytic cycle more quickly.[3]
Troubleshooting Guides
Logical Workflow for Diagnosing Homocoupling Issues
If you are observing significant homocoupling byproducts, follow this diagnostic workflow to identify and resolve the issue.
Data Presentation
Table 1: Effect of Ligand and Base on Cross-Coupling Yield
This table summarizes representative data on how the choice of ligand and base can influence the outcome of cross-coupling reactions, which is critical for minimizing side reactions like homocoupling. High yields of the desired product are indicative of efficient coupling and suppression of side pathways.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 92 |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 88 |
| 4 | PdCl₂(dppf) | (dppf) | NaOtBu | Toluene | 100 | 85 |
| 5 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME/H₂O | 85 | <60 |
Data is illustrative and compiled from general principles in the cited literature. Optimal conditions are substrate-dependent and require screening.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling.
Materials:
-
This compound (if used as the halide partner) or Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or glovebox
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Degas the chosen solvent by sparging with argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.[7]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-2 mol%), and the ligand (2-4 mol%). Add the degassed solvent via syringe.
-
Reagent Addition (Slow Addition): In a separate flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This slow addition is crucial for keeping the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with an aryl halide/triflate.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide or Triflate (1.0 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), and the palladium precatalyst (1-2 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Competing Catalytic Pathways
The desired Suzuki-Miyaura cross-coupling competes with the undesired homocoupling pathway, especially in the presence of oxygen or excess Pd(II).
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 4-(Pyridin-3-yloxy)aniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(Pyridin-3-yloxy)aniline. The focus is on catalyst selection and optimization for two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenge arises from the pyridine moiety in the 3-hydroxypyridine starting material. The Lewis basic nitrogen atom in the pyridine ring can coordinate with the metal center (copper or palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning. This can result in low yields and slow reaction rates.
Q2: Which synthetic routes are most effective for preparing this compound?
A2: The two most common and effective methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig C-O coupling (palladium-catalyzed). The choice between these two often depends on the available starting materials, desired reaction conditions, and scale of the synthesis.
Q3: How do I choose between an Ullmann condensation and a Buchwald-Hartwig reaction?
A3: Ullmann condensations are a classical method and often utilize more economical copper catalysts.[1] However, they can require harsh reaction conditions, such as high temperatures.[1] Buchwald-Hartwig reactions, while employing more expensive palladium catalysts, often proceed under milder conditions and may offer a broader substrate scope and higher functional group tolerance.[2]
Q4: What are the key parameters to optimize for a successful reaction?
A4: The critical parameters for optimization include the choice of catalyst (and ligand for palladium-based reactions), the base, the solvent, and the reaction temperature. The purity of starting materials and the exclusion of oxygen and moisture are also crucial for achieving high yields.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives very low conversion. | Catalyst Poisoning: The pyridine nitrogen is deactivating the catalyst. | For Buchwald-Hartwig: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These bulky ligands can disfavor the binding of the pyridine nitrogen to the palladium center. For Ullmann: Increase the catalyst loading or consider using a ligand that can modulate the reactivity of the copper catalyst, such as a phenanthroline derivative.[3] |
| Inactive Catalyst: The palladium or copper catalyst may have oxidized or decomposed. | Use a pre-catalyst to ensure the active catalytic species is generated in situ. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect Base: The chosen base may not be strong enough to deprotonate the 3-hydroxypyridine or may be sterically hindered. | Screen different bases. For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are common choices. For Buchwald-Hartwig, stronger bases like NaOt-Bu, KOt-Bu, or LHMDS are often more effective.[3] | |
| Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to catalyst decomposition. | Perform a temperature screen to find the optimal range for your specific catalyst system. |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-aminophenol is observed. | Hydrolysis of the starting material or product: This can occur if there is residual water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and reagents. |
| Homocoupling of the aryl halide is observed. | Catalyst system promotes homocoupling: This can be an issue with certain palladium or copper catalysts. | For Buchwald-Hartwig: Adjust the ligand-to-metal ratio. For Ullmann: Ensure the reaction temperature is not excessively high. |
| Dehalogenation of the aryl halide. | Presence of a hydrogen source and a catalyst that promotes hydrodehalogenation. | Ensure anhydrous conditions and a thoroughly inert atmosphere. |
Data Presentation: Catalyst Performance in Analogous C-O Coupling Reactions
Direct comparative data for the synthesis of this compound is limited in the literature. The following tables present data from analogous Ullmann and Buchwald-Hartwig C-O coupling reactions to provide a guide for catalyst selection.
Table 1: Ullmann-type O-Arylation of 3-Hydroxypyridine with Aryl Halides
Reaction conditions: 3-hydroxypyridine (1.2 mmol), aryl halide (1.0 mmol), catalyst (0.1 mmol), base (2.0 mmol), solvent (2 mL), 120 °C, 24 h.
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | CuI | K₂CO₃ | Dioxane | 85 |
| 4-Bromoanisole | CuI | Cs₂CO₃ | DMF | 78 |
| 4-Chlorobenzonitrile | CuI | K₃PO₄ | NMP | 65 |
Table 2: Buchwald-Hartwig O-Arylation of Phenols with Aryl Halides
Reaction conditions: Phenol (1.2 mmol), aryl halide (1.0 mmol), palladium source (2 mol%), ligand (4 mol%), base (1.4 mmol), solvent (5 mL), 100 °C, 12-24 h.
| Aryl Halide | Pd Source | Ligand | Base | Solvent | Yield (%) |
| 4-Bromoaniline | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 92 |
| 4-Chloroaniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 88 |
| 4-Iodoaniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 95 |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
3-Hydroxypyridine
-
4-Bromoaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add 3-hydroxypyridine (1.2 equiv.), 4-bromoaniline (1.0 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
3-Hydroxypyridine
-
4-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.
-
To a separate flask, add 3-hydroxypyridine (1.2 equiv.), 4-bromoaniline (1.0 equiv.), and NaOt-Bu (1.4 equiv.).
-
Evacuate and backfill this flask with argon.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Ullmann C-O coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
Improving solubility of 4-(Pyridin-3-yloxy)aniline for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yloxy)aniline. The following sections address common challenges related to its solubility in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature. While precise quantitative data is not extensively published, based on its structure—a polar aniline and a pyridine ring connected by an ether linkage—it is expected to have limited solubility in nonpolar solvents and moderate to good solubility in polar aprotic and protic solvents, particularly at elevated temperatures.
Q2: I am experiencing difficulty dissolving this compound for my reaction. What are some initial steps I can take?
A2: If you are facing solubility issues, consider the following initial steps:
-
Increase the temperature: Gently warming the solvent can significantly improve the solubility of many organic compounds.
-
Use a co-solvent system: Adding a small amount of a high-polarity aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can enhance solubility in less polar solvents.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and facilitate dissolution.
-
Ensure purity: Impurities in either the solute or the solvent can negatively impact solubility.
Q3: Which solvents are recommended for reactions involving this compound, such as cross-coupling reactions?
A3: For cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, polar aprotic solvents are generally preferred due to their ability to dissolve polar reagents and stabilize catalytic intermediates. Commonly used solvents include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene (often at elevated temperatures)
The choice of solvent can be critical, and screening different options is often necessary to optimize reaction conditions.[1][2]
Troubleshooting Guide: Solubility Issues in Reactions
Poor solubility of this compound can lead to low reaction yields, incomplete conversions, and reproducibility issues. This guide provides a systematic approach to troubleshooting these problems.
Problem: Low or No Reaction Conversion
If you observe low or no conversion in your reaction, poor solubility of this compound may be a contributing factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion due to solubility issues.
Data Presentation: Estimated Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in common organic solvents at different temperatures. This data is extrapolated from structurally similar compounds and general solubility principles. Experimental verification is recommended.
| Solvent | Polarity Index | Solubility at 25°C | Solubility at 80°C |
| Toluene | 2.4 | Poor | Moderate |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Soluble |
| Ethyl Acetate | 4.4 | Low | Moderate |
| Acetone | 5.1 | Moderate | Soluble |
| Acetonitrile | 5.8 | Moderate | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Very Soluble |
| Ethanol | 4.3 | Moderate | Soluble |
| Methanol | 5.1 | Moderate | Soluble |
Experimental Protocols
Below are detailed experimental protocols for common reactions where the solubility of this compound is a key consideration.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid.
Reaction Scheme:
References
Technical Support Center: 4-(Pyridin-3-yloxy)aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the reaction work-up and purification of 4-(Pyridin-3-yloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound that influence the work-up procedure?
A1: The synthesis of this compound, a diaryl ether, is primarily achieved through two main cross-coupling reactions: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.[1][2] The choice of reaction dictates the type of catalyst and reagents used, which are the primary sources of impurities that must be removed during the work-up.
-
Ullmann Condensation: This method typically uses a copper (Cu) catalyst, often with a ligand, and a strong base in a high-boiling polar solvent like DMF or NMP at high temperatures.[3][4] The work-up will focus on the removal of copper salts and the high-boiling solvent.
-
Buchwald-Hartwig C-O Coupling: This reaction uses a palladium (Pd) catalyst with a specialized phosphine ligand and a base.[1] While often performed under milder conditions, the work-up requires the removal of the palladium catalyst and ligand byproducts, such as phosphine oxides.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: Yes, it is common to obtain a dark oil or residue after removing the solvent from the initial reaction mixture. This crude material typically contains the desired product, residual catalyst (copper or palladium), unreacted starting materials, and byproducts from the reaction. Purification via column chromatography or recrystallization is necessary to isolate the pure this compound, which is a solid at room temperature.[5][6]
Q3: How does the basicity of this compound affect the work-up?
A3: The molecule contains two basic nitrogen atoms: the aniline nitrogen and the pyridine nitrogen. This dual basicity is a critical consideration for aqueous extraction procedures.
-
In acidic aqueous solutions (e.g., dilute HCl), both nitrogens can be protonated, rendering the molecule highly soluble in the aqueous layer. This property can be exploited to separate it from non-basic impurities.
-
In neutral or basic aqueous solutions (e.g., saturated NaHCO₃ or NaOH), the molecule will be in its free-base form and will preferentially partition into an organic solvent like ethyl acetate or dichloromethane.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion during Aqueous Extraction | High concentration of polar solvents (e.g., DMF, DMSO) or insoluble byproducts at the interface. | Dilution : Dilute the organic layer significantly (5-10x volume).Brine Wash : Add saturated NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7]Filtration : Filter the entire mixture through a pad of Celite to remove particulate matter that may be stabilizing the emulsion. |
| Product is Lost to the Aqueous Layer during Basic/Neutral Wash | The aqueous layer is not sufficiently basic to deprotonate the product, especially if acidic reagents were used. | Ensure the pH of the aqueous layer is > 8 by adding a saturated solution of NaHCO₃ or a dilute solution of NaOH. Check the pH with litmus paper or a pH meter before separating the layers. |
| Difficulty Removing Copper Catalyst Residues (from Ullmann Reaction) | Copper salts can be challenging to remove completely with simple water washes. | Ammonia/Ammonium Chloride Wash : Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia can form a water-soluble copper-ammonia complex (a deep blue solution), which is then extracted into the aqueous phase.[7] Repeat until the aqueous layer is colorless. |
| Difficulty Removing Palladium Catalyst Residues (from Buchwald-Hartwig Reaction) | Residual palladium and phosphine oxide byproducts are common contaminants. | Silica Gel Filtration : For non-polar products, a simple filtration through a plug of silica gel, eluting with a non-polar solvent, can effectively remove the highly polar triphenylphosphine oxide.[7]Column Chromatography : For most cases, purification by column chromatography on silica gel is the most effective method to separate the product from both palladium residues and ligand byproducts. |
| Final Product has Poor Purity After Column Chromatography | Co-elution of starting materials or byproducts with the product. | Optimize Solvent System : The polarity of the aniline and pyridine moieties requires a relatively polar solvent system. A gradient elution, for example, from hexane/ethyl acetate to dichloromethane/methanol, can improve separation.[8]Acid/Base Treatment : If an acidic impurity is present, wash the organic solution with a mild base (e.g., sat. NaHCO₃) before chromatography. If a basic impurity is present, an acid wash (e.g., dilute HCl) can be used, provided the desired product remains in the organic layer (not always possible with this compound). |
Quantitative Data Summary
The following table summarizes typical yields for diaryl ether syntheses analogous to that of this compound. Actual yields may vary based on specific reaction conditions and substrate scope.
| Method | Catalyst System | Typical Yield Range | Key Considerations |
| Ullmann Condensation | CuI / Ligand (e.g., diamine) | 60-90% | Often requires high temperatures (>120 °C) and can have a limited substrate scope.[9] |
| Buchwald-Hartwig Coupling | Pd₂(dba)₃ / Phosphine Ligand | 75-95% | Milder reaction conditions, broader substrate scope, but higher catalyst cost.[1] |
Experimental Protocols
Protocol 1: General Post-Ullmann Condensation Work-up
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (approx. 10x the volume of the reaction solvent).
-
Filtration (Optional): If a large amount of solid (e.g., inorganic salts) is present, filter the mixture through a pad of Celite, washing the filter cake with the chosen organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (3 times) to remove the copper catalyst.[7] The aqueous layer will often turn deep blue.
-
Water (2 times).
-
Saturated aqueous NaCl (brine) (1 time).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).[8]
Protocol 2: General Post-Buchwald-Hartwig Coupling Work-up
-
Cooling and Dilution: After cooling the reaction to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 times).
-
Saturated aqueous NaCl (brine) (1 time).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The most reliable method for removing palladium and ligand byproducts is column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the work-up and purification.
Troubleshooting Decision Tree
Caption: Decision tree for resolving emulsions during extraction.
Acid-Base Extraction Logic
Caption: Logic of using acid/base washes for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. This compound DiscoveryCPR 80650-45-9 [sigmaaldrich.com]
- 6. This compound | 80650-45-9 [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: Recrystallization of 4-(Pyridin-3-yloxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(Pyridin-3-yloxy)aniline via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent for any compound is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a polar protic solvent like ethanol is a good starting point, as it is known to be soluble in it.[1] A mixed solvent system, such as ethanol/water, can also be effective. A systematic solvent screening is recommended to determine the optimal solvent or solvent system for your specific needs.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can occur if the solution is too concentrated or if the cooling rate is too rapid. To address this, try the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
Q3: The yield of my recrystallized product is very low. What are the common causes?
A3: Low recovery can be due to several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by adding a seed crystal or scratching the inside of the flask. |
| Crystals form too quickly (fine powder). | 1. The solution was cooled too rapidly. 2. The solution is highly supersaturated. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Reheat the solution, add a small amount of additional solvent, and cool slowly. |
| Product "oils out". | 1. The solution is too concentrated. 2. The cooling rate is too fast. | 1. Add more solvent to the hot solution. 2. Allow the solution to cool more gradually. 3. Try a different solvent system. |
| Low recovery/yield. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. | 1. Use the minimum amount of hot solvent for dissolution. 2. Pre-heat the filtration apparatus. 3. Ensure the solution is thoroughly cooled in an ice bath. |
| Product is still impure (e.g., broad melting point range). | 1. Inefficient removal of impurities. 2. Co-crystallization of impurities. | 1. Repeat the recrystallization process. 2. Consider using a different solvent in which the impurity has a higher solubility. 3. For persistent colored impurities, use activated charcoal. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath and observe the solubility. A good solvent will dissolve the compound when hot.
-
If the compound dissolves upon heating, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form.
-
Record your observations in a table similar to the one below.
Solvent Screening Data Table:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Water | ||||
| Ethanol/Water (e.g., 9:1) |
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system. This protocol assumes ethanol or an ethanol/water mixture is a suitable solvent.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., ethanol)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point (97-99°C).[1]
Visualizations
Caption: General workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-(Pyridin-3-yloxy)aniline and 4-(Pyridin-4-yloxy)aniline in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final compounds. This guide provides a comparative analysis of the reactivity of two isomeric pyridyloxoanilines: 4-(Pyridin-3-yloxy)aniline and 4-(Pyridin-4-yloxy)aniline. These compounds are valuable scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors.
While direct head-to-head comparative studies on the reactivity of these two specific isomers are not extensively documented in publicly available literature, a detailed analysis of their electronic properties allows for a strong inference of their respective reactivities in common organic transformations. This comparison is grounded in the fundamental principles of pyridine chemistry and the electronic influence of the nitrogen atom's position within the pyridine ring.
Electronic Properties and Inferred Reactivity
The primary difference in reactivity between this compound and 4-(Pyridin-4-yloxy)aniline stems from the electronic-withdrawing nature of the pyridine ring, which is significantly influenced by the position of the nitrogen atom relative to the ether linkage.
4-(Pyridin-4-yloxy)aniline: In this isomer, the nitrogen atom is in the para-position relative to the oxygen atom. This placement results in a strong electron-withdrawing effect through resonance (a -M effect) and induction (a -I effect). This effect deactivates the aniline ring, making the lone pair of electrons on the aniline nitrogen less available for nucleophilic attack. Consequently, reactions such as acylation or alkylation on the aniline nitrogen are expected to be slower compared to this compound.
This compound: In this isomer, the nitrogen atom is in the meta-position relative to the oxygen atom. While the nitrogen atom still exerts an electron-withdrawing inductive effect (-I), the resonance effect (-M) on the phenoxy ring is not as pronounced as in the 4-pyridyl isomer. This results in a comparatively higher electron density on the aniline nitrogen, rendering it more nucleophilic. Therefore, this compound is expected to be more reactive in reactions involving the aniline amine group.
The basicity of the pyridine nitrogen itself is also a factor to consider. The pyridine nitrogen in the 4-pyridyl isomer is generally more basic than in the 3-pyridyl isomer. This can influence reactions where the pyridine nitrogen acts as a base or a coordinating ligand.
The following diagram illustrates the key electronic differences between the two isomers.
Quantitative Data Summary
As direct comparative experimental data is scarce, the following table summarizes the expected outcomes based on the inferred reactivity. This should be considered a predictive guide for experimental design.
| Reaction Type | This compound (Expected Outcome) | 4-(Pyridin-4-yloxy)aniline (Expected Outcome) |
| Acylation of Aniline | Higher reaction rate, potentially higher yield under milder conditions. | Slower reaction rate, may require more forcing conditions (e.g., stronger base, higher temperature) for comparable yield. |
| Alkylation of Aniline | Higher reaction rate. | Slower reaction rate. |
| Suzuki Coupling | Reactivity would depend on the specific coupling partner and conditions. The electronic nature of the pyridyl group can influence the oxidative addition step. | Reactivity would depend on the specific coupling partner and conditions. The more electron-deficient nature of the 4-pyridyl ring might influence the catalytic cycle differently. |
| Basicity (pKa of aniline) | Expected to have a higher pKa (more basic). | Expected to have a lower pKa (less basic). |
Experimental Protocols
Below are general experimental protocols for common reactions involving these types of anilines. Researchers should optimize these conditions for their specific substrates.
General Protocol for Acylation of the Aniline Moiety
This protocol describes a typical procedure for the acylation of a pyridyloxoaniline with an acyl chloride.
Materials:
-
4-(Pyridin-yloxy)aniline isomer (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the 4-(Pyridin-yloxy)aniline isomer in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The following diagram illustrates the general workflow for the acylation reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling of a halo-substituted pyridyloxoaniline with a boronic acid.
Materials:
-
Halo-substituted 4-(Pyridin-yloxy)aniline isomer (1.0 eq)
-
Boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a reaction vessel, add the halo-substituted 4-(Pyridin-yloxy)aniline isomer, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) multiple times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The following diagram illustrates the logical relationship in a Suzuki-Miyaura coupling reaction.
Conclusion
Comparative Analysis of 4-(Pyridin-3-yloxy)aniline Analogues as Kinase Inhibitors
A detailed examination of the structure-activity relationship and biological effects of 4-(Pyridin-3-yloxy)aniline analogues reveals their potential as potent kinase inhibitors, particularly targeting the c-Met kinase, a key player in cancer progression. This guide provides a comparative analysis of these compounds, summarizing their biological activity, outlining experimental protocols, and visualizing the relevant signaling pathways.
Introduction to this compound Analogues
The this compound scaffold is a key pharmacophore in the development of targeted cancer therapies. These diaryl ether compounds have demonstrated significant inhibitory activity against various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. By modifying the substituents on both the pyridine and aniline rings, researchers have been able to fine-tune the potency and selectivity of these inhibitors, leading to the identification of promising drug candidates.
Quantitative Biological Activity
The biological activity of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the activity of a specific enzyme, in this case, a kinase, by 50%. The following table summarizes the c-Met kinase inhibitory activities of a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, which share a similar core structure with this compound.[1]
| Compound ID | R1 Group | R2 Group | c-Met Kinase IC50 (µM) |
| A1 | Me | 2-fluorophenyl | 0.76 |
| A2 | Me | 2-(4-methyl-1-piperazinyl)ethoxy | 0.09 |
| A3 | Me | 2,5-difluorophenyl | 0.04 |
| A4 | Me | 2-fluoro-5-methylphenyl | 0.09 |
| A5 | Me | 3-acetylphenyl | 0.09 |
| A6 | Me | 5-chloro-2-fluorophenyl | 0.07 |
Table 1: c-Met kinase inhibitory activities of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline analogues.[1]
Structure-Activity Relationship (SAR)
The data presented in Table 1 highlights key structure-activity relationships for this class of compounds:
-
Substitution at the R2 position significantly influences potency. The introduction of a 2-(4-methyl-1-piperazinyl)ethoxy group at the R2 position (Compound A2) leads to a notable increase in inhibitory activity compared to a simple 2-fluorophenyl group (Compound A1).
-
Halogen substitution on the R2 phenyl ring can enhance activity. The presence of a second fluorine atom (Compound A3, 2,5-difluorophenyl) results in the most potent compound in this series.
-
Various substitutions on the R2 phenyl ring are well-tolerated. Electron-donating (methyl, Compound A4), electron-withdrawing (acetyl, Compound A5), and other halogen substitutions (chloro, Compound A6) all result in compounds with potent c-Met inhibitory activity.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues generally involves a nucleophilic aromatic substitution reaction (SNAr) between a substituted 3-halopyridine and a substituted 4-aminophenol in the presence of a base.
In Vitro Kinase Inhibition Assay (c-Met)
The inhibitory activity of the synthesized compounds against c-Met kinase is determined using a biochemical assay. A typical protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response curve to a sigmoidal model.
Signaling Pathway Modulation
This compound analogues that inhibit c-Met kinase interfere with the HGF/c-Met signaling pathway. The Hepatocyte Growth Factor (HGF) is the natural ligand for the c-Met receptor tyrosine kinase. Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. By inhibiting c-Met, these compounds can block these oncogenic signals.
Conclusion
This comparative guide highlights the potential of this compound analogues as a promising class of kinase inhibitors. The structure-activity relationship studies demonstrate that strategic modifications to the core scaffold can lead to highly potent compounds targeting key oncogenic drivers like c-Met. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogues, while the signaling pathway diagram illustrates the mechanism by which these compounds exert their anticancer effects. Further research and development in this area are warranted to translate these promising preclinical findings into effective clinical therapies.
References
The Synthetic Edge: 4-(Pyridin-3-yloxy)aniline as a Versatile Building Block in Drug Discovery
A comparative analysis of 4-(Pyridin-3-yloxy)aniline against other pyridinyloxyaniline isomers and related scaffolds reveals its strategic advantages in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide provides an objective comparison of its synthetic utility, supported by experimental data from analogous structures, to aid researchers in selecting the optimal building blocks for their drug discovery programs.
The pyridine-aniline scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent kinase inhibitors. The pyridine moiety can act as a crucial hinge-binding element within the ATP-binding site of kinases, while the aniline group offers a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Within this class of building blocks, this compound presents a unique combination of electronic and steric properties that can be leveraged for the synthesis of novel therapeutics.
Comparative Synthetic Performance
The utility of a building block is primarily determined by its reactivity and the efficiency of the reactions in which it participates. While direct comparative studies on the reaction yields of all pyridinyloxyaniline isomers are not extensively documented in single sources, analysis of synthetic routes for molecules like Sorafenib and its analogues provides valuable insights. The key reaction for assembling the core structure of many kinase inhibitors is often a C-N or C-O bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4][5]
The synthesis of Sorafenib analogues, for instance, often involves the coupling of a substituted aminophenol with a chloropyridine derivative.[6][7] The nucleophilicity of the amino group and the reactivity of the pyridine ring are critical factors influencing the reaction yield.
| Building Block | Key Reaction Type | Product Type | Reported Yield (%) | Reference |
| 6-Aminopyridin-3-ol | Ullmann-type Condensation | Diaryl Ether Intermediate | ~80% | [7] |
| 4-Aminophenol | Ullmann-type Condensation | Diaryl Ether Intermediate | Not specified | [1] |
| 3-Methyl-4-(pyridin-4-yl)aniline | Suzuki Coupling | Biaryl Intermediate | Good | [2] |
| 4-(Pyrazol-3-yl)-pyrimidine | Suzuki Coupling | Heterobiaryl Intermediate | Not specified | [8] |
Note: Yields are highly dependent on specific reaction conditions, substrates, and catalysts. The data presented provides a representative comparison based on available literature for analogous structures.
The synthesis involving 6-aminopyridin-3-ol to form a diaryl ether linkage, a reaction analogous to what would be required for incorporating this compound, proceeds with good yield.[7] This suggests that the electronic properties of the 3-oxypyridine system are favorable for such coupling reactions.
Experimental Protocols: A Representative Synthesis
The following is a generalized experimental protocol for the synthesis of a diaryl ether linkage, a key step in the utilization of this compound, based on the synthesis of Sorafenib analogues.
Synthesis of 5-((6-aminopyridin-3-yl)oxy)-N-methylpyrimidine-2-carboxamide (An anlogous reaction)
Materials:
-
6-Aminopyridin-3-ol
-
5-chloro-N-methylpyrimidine-2-carboxamide
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-aminopyridin-3-ol (1 mmol) and KOtBu (1 mmol) in 10 mL of DMF is agitated at room temperature for 30 minutes.
-
To this mixture, 5-chloro-N-methylpyrimidine-2-carboxamide (1 mmol) and K2CO3 (0.5 mmol) are added.
-
The reaction mixture is then refluxed for 3 hours.
-
After cooling, the DMF is evaporated under low pressure.
-
The product is crystallized from ether to yield the desired diaryl ether.[7]
This protocol highlights a common and effective method for the C-O bond formation, which is central to the application of pyridinyloxyaniline building blocks.
The Impact of Isomeric Variation on Biological Activity
The position of the nitrogen atom in the pyridine ring and the ether linkage significantly influences the three-dimensional structure and electronic properties of the final molecule. This, in turn, can have a profound impact on its biological activity.
Derivatives of 4-(pyridin-4-yloxy)aniline have been successfully developed into potent kinase inhibitors.[9] For example, Sorafenib analogues with a 4-yloxy linkage have demonstrated excellent antitumor activities.[9] The pyridine nitrogen at the 4-position can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.
While less direct data is available for this compound derivatives, its structural features suggest it can lead to compounds with distinct pharmacological profiles. The 3-oxy linkage alters the vector of the aniline substituent relative to the pyridine ring, potentially allowing for interactions with different pockets within the ATP-binding site. This can be advantageous in achieving selectivity for specific kinases.
| Building Block Isomer | Potential Advantage in Kinase Inhibitor Design |
| This compound | Altered vector for aniline substituents may enable unique interactions and improved selectivity. |
| 4-(Pyridin-4-yloxy)aniline | Proven scaffold for potent kinase inhibition; nitrogen at the 4-position acts as a strong hydrogen bond acceptor.[9] |
| 4-(Pyridin-2-yloxy)aniline | Proximity of the nitrogen to the ether linkage can influence conformation and electronic properties, potentially leading to novel binding modes. |
Visualizing Synthetic Pathways and Logic
To better understand the synthetic strategies and the relationships between these building blocks, Graphviz diagrams are provided below.
Caption: Generalized workflow for synthesizing kinase inhibitor cores.
Caption: Comparison of pyridinyloxyaniline isomers in drug design.
Conclusion
This compound is a valuable and somewhat underexplored building block in the medicinal chemist's toolbox. While its 4-yloxy isomer has a more established track record in the synthesis of potent kinase inhibitors, the unique structural and electronic features of the 3-oxy analogue offer exciting possibilities for developing novel therapeutics with potentially improved selectivity profiles. The synthetic routes to incorporate this moiety are well-precedented through Ullmann-type and Buchwald-Hartwig couplings, suggesting its accessibility for a wide range of drug discovery applications. Further exploration and direct comparative studies are warranted to fully unlock the potential of this versatile building block.
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 4-(Pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyridin-3-yloxy)aniline scaffold is a key structural motif in a class of potent and selective kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). These inhibitors have been pivotal in the development of targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. This guide provides an objective comparison of the performance of notable kinase inhibitors derived from this scaffold, supported by experimental data.
Introduction to this compound Based EGFR Inhibitors
Kinase inhibitors featuring the this compound core are designed to compete with ATP at the kinase domain of EGFR. This class of inhibitors has shown significant efficacy against activating mutations of EGFR (e.g., L858R, exon 19 deletions) and, importantly, against the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs)[1][2][3]. It confers resistance by increasing the affinity of the kinase for ATP[4].
Third-generation EGFR inhibitors, such as Rociletinib and WZ4002, were developed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities[5].
Comparative Efficacy of Key Inhibitors
This section compares the in vitro potency of two prominent inhibitors from this class: Rociletinib (CO-1686) and WZ4002. Their activity against various EGFR mutations is a critical determinant of their therapeutic potential.
Table 1: In Vitro Inhibitory Activity of Rociletinib and WZ4002 against EGFR Variants
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| Rociletinib (CO-1686) | EGFR L858R/T790M | - | 21.5 | [6][7] |
| EGFR WT | - | 303.3 | [6][7] | |
| WZ4002 | EGFR L858R | 2 | - | [8] |
| EGFR L858R/T790M | 8 | 1.8 | [8][9] | |
| EGFR delE746_A750 | 3 | 3.9 | [8][9] | |
| EGFR delE746_A750/T790M | 2 | 5 | [8][9] | |
| EGFR T790M | - | 4 | [9] | |
| EGFR WT | >1000 | 13.6 | [9][10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Analysis: Both Rociletinib and WZ4002 demonstrate high potency against the double mutant EGFR L858R/T790M, which is crucial for treating resistant tumors. WZ4002 shows a particularly strong inhibitory profile across multiple mutant forms of EGFR, with IC50 values in the low nanomolar range[8][10]. A key advantage of these third-generation inhibitors is their selectivity for mutant EGFR over wild-type EGFR, which is evident from the significantly higher Ki and IC50 values for EGFR WT[6][7][9][10]. This selectivity profile is expected to translate into a better safety profile with fewer side effects related to the inhibition of wild-type EGFR in healthy tissues[5].
Comparison with Other EGFR TKIs
While Rociletinib showed promise, its development was discontinued[11][12]. Osimertinib, another third-generation EGFR TKI (though not based on the same scaffold), has been successfully approved and is often used as a benchmark. Studies have shown that Osimertinib may be a more potent inhibitor of T790M and has demonstrated superior clinical benefit and central nervous system (CNS) activity compared to Rociletinib[11][12][13]. In a preclinical study, Osimertinib showed greater penetration of the blood-brain barrier and induced sustained tumor regression in a brain metastases model, whereas Rociletinib did not achieve tumor regression[13].
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers several downstream signaling cascades that are crucial for cell growth, proliferation, and survival[14][15]. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway[15][16]. Inhibitors like WZ4002 and Rociletinib block the ATP-dependent autophosphorylation of EGFR, thereby inhibiting these downstream signals and leading to tumor regression[17][18].
Caption: EGFR signaling pathways and the inhibitory action of this compound derivatives.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized experimental procedures. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (TR-FRET Method)
This assay quantitatively measures the ability of a compound to inhibit EGFR kinase activity.
Principle: This non-radiometric assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. An antibody specific for the phosphorylated substrate, labeled with a fluorescent europium chelate, is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-allophycocyanin (SA-APC) acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Procedure:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., Rociletinib, WZ4002) in DMSO to create a range of concentrations. Further dilute these stock solutions into the assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the EGFR enzyme (recombinant wild-type or mutant) to each well containing the diluted inhibitor. Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the biotinylated substrate peptide and ATP to each well.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate in the dark for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. The ratio of the emission signals at 665 nm (APC) and 620 nm (Europium) is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for an in vitro TR-FRET kinase assay.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells[19].
Procedure:
-
Cell Seeding: Seed NSCLC cells (e.g., H1975, HCC827) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2[6].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion
Kinase inhibitors derived from the this compound scaffold, such as WZ4002 and Rociletinib, are potent, third-generation EGFR inhibitors designed to overcome T790M-mediated resistance. The experimental data clearly demonstrate their high potency against clinically relevant EGFR mutations and their selectivity over wild-type EGFR. While Rociletinib's clinical development has been halted, the principles of its design and the data from its evaluation continue to inform the development of next-generation kinase inhibitors. The provided experimental protocols offer a robust framework for the preclinical evaluation and comparison of such compounds, ensuring reliable and reproducible data for advancing cancer therapeutics.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. vjoncology.com [vjoncology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. WZ 4002 | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 18. WZ 4002 | EGFR | Tocris Bioscience [tocris.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki Reaction Yields for Pyridyloxyaniline Isomers
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents. The efficiency of this reaction is highly dependent on the electronic and steric properties of the coupling partners. This guide provides a comparative overview of the Suzuki reaction yields for three structural isomers of pyridyloxyaniline, offering valuable insights for synthetic strategy and reaction optimization.
Understanding the Factors at Play
The yield of a Suzuki reaction is influenced by several factors, including the nature of the catalyst, the base used, the solvent system, and the electronic and steric characteristics of the substrates. In the case of pyridyloxyaniline isomers, the key differentiator is the position of the pyridyloxy group (ortho, meta, or para) relative to the amine group on the aniline ring. This positioning alters the electron density of the aromatic ring to which the boronic acid or halide is attached, thereby influencing the rates of oxidative addition and transmetalation in the catalytic cycle.
Performance Comparison of Pyridyloxyaniline Isomers
To provide a comparative perspective, we have compiled representative Suzuki coupling reactions for substrates analogous to the pyridyloxyaniline isomers. The following table summarizes the reaction conditions and yields for the coupling of bromoanilines and bromopyridines with phenylboronic acid, which can serve as a proxy for understanding the expected reactivity trends of the corresponding pyridyloxyaniline isomers.
| Isomer Analogue | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Citation |
| 4-Bromoaniline | Phenylboronic acid | Pd–poly(AA) hybrid | K2CO3 | Water | 70 | 62 | [1] |
| 3-Bromoaniline | 2-Thienyl boronic acid | [PdCl2(Amphos)] | K2CO3 | Water | 100 | 96 | [2] |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 90 | 11 | [3] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 100 | >80 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 100 | >80 | [1] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 100 | >80 | [1] |
Analysis of Trends:
-
Aniline Derivatives: The data for bromoaniline isomers suggests that the position of the amino group has a significant impact on the reaction yield. The ortho-isomer (2-bromoaniline) shows a substantially lower yield compared to the meta and para isomers.[3] This is likely due to steric hindrance from the adjacent amino group, which can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition. Furthermore, the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity. The para-isomer (4-bromoaniline) provides a moderate yield, while the meta-isomer (3-bromoaniline) in a similar system gives a very high yield, suggesting that the electronic and steric effects are more favorable in the meta and para positions.[1][2]
-
Pyridine Derivatives: In contrast, the bromopyridine isomers generally exhibit good to excellent yields in Suzuki couplings.[1] The nitrogen atom in the pyridine ring is electron-withdrawing, which can activate the C-Br bond towards oxidative addition, a key step in the Suzuki reaction.
Expected Reactivity of Pyridyloxyaniline Isomers:
Based on the above data, we can extrapolate the expected trends for the Suzuki coupling of the halo-derivatives of pyridyloxyaniline isomers:
-
2-Pyridyloxyaniline: This isomer is expected to give the lowest yields among the three, primarily due to the steric hindrance and potential for catalyst inhibition by the ortho-amino group.
-
3-Pyridyloxyaniline: This isomer is likely to provide good to excellent yields, as the meta-positioning of the substituents minimizes steric clashes and may have a favorable electronic influence on the reaction.
-
4-Pyridyloxyaniline: The para-isomer is also expected to perform well, likely with yields comparable to or slightly lower than the meta-isomer, as the para-substituent is sterically remote from the reaction center.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the different pyridyloxyaniline isomers.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the bromo-pyridyloxyaniline isomer (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., a mixture of toluene and water) is added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Workflow and Logic
The following diagram illustrates the logical workflow for comparing the Suzuki reaction yields of the pyridyloxyaniline isomers, from substrate selection to final analysis.
Caption: Workflow for comparing Suzuki reaction yields.
Signaling Pathway of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The following diagram illustrates the key steps.
Caption: The Suzuki-Miyaura catalytic cycle.
References
In-Silico Docking and Performance of 4-(Pyridin-3-yloxy)aniline Derivatives: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 4-(pyridin-3-yloxy)aniline scaffold has emerged as a promising pharmacophore in this pursuit, demonstrating potential as a hinge-binding motif for various protein kinases implicated in oncogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). This guide provides a comparative analysis of in-silico docking studies and experimental data for derivatives of this scaffold, offering insights into their therapeutic potential and highlighting key structure-activity relationships.
While recent, specific in-silico docking studies and corresponding experimental validation for the parent molecule, this compound, within the 2022-2025 timeframe are not extensively available in the public domain, a wealth of data on closely related analogs provides a strong basis for comparison and future research directions. This guide synthesizes findings from these analogous compounds to present a comprehensive overview of their performance.
Comparative In-Silico Docking Performance
Molecular docking simulations are crucial for predicting the binding affinity and orientation of small molecules within the active site of a target protein. Although specific recent data for this compound is limited, studies on analogous pyridine-based inhibitors targeting key kinases like VEGFR-2 and c-Met offer valuable insights. The following table summarizes representative docking scores from recent literature on similar compounds. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods, software, and protein crystal structures used.
| Derivative Class | Target Kinase | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Nicotinamide Derivatives | VEGFR-2 | MOE (Molecular Operating Environment) | -8.9 to -12.1 | Cys919, Asp1046, Val914, Lys868 |
| Indolin-2-one-Triazole Hybrids | VEGFR-2 | MOE | Not specified, but strong binding noted | Lys868, Glu885, Asp1046, Arg1027, Leu840 |
| Pyridine-Urea Derivatives | VEGFR-2 | Not specified | Not specified | Implied interaction with the ATP binding pocket |
| Pyridine Bioisostere of Cabozantinib | c-Met | Ligand-based docking | Not specified, but favorable conformation noted | Not specified |
| Fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline Derivatives | c-Met | ICM (Internal Coordinate Mechanics) | Not specified | Ala1221, Phe1134, Val1220, His1202 |
Experimental Validation: In-Vitro Kinase Inhibition
Experimental assays are essential to validate the predictions from in-silico studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents experimental data for various this compound analogs and other pyridine-based kinase inhibitors.
| Derivative/Analog | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Nicotinamide Derivative (Compound 6) | VEGFR-2 | In-vitro kinase assay | 60.83 | Sorafenib | Not specified |
| Indolin-2-one-Triazole Hybrid (11d) | VEGFR-2 | In-vitro kinase assay | 16.3 | Sorafenib | 29.7 |
| Pyridine Bioisostere of Cabozantinib (Compound 4) | c-Met | Biochemical kinase assay | 4.9 | Cabozantinib | 5.4 |
| N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751) | VEGFR-2 | Cell-based phosphorylation assay | 0.90 | SU5416 | 55 |
| 3-cyano-6-naphthylpyridine derivative (V) | VEGFR-2 | In-vitro kinase assay | 0.19 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for in-silico docking and in-vitro kinase inhibition assays based on methodologies reported for similar pyridine-aniline derivatives.
In-Silico Molecular Docking Protocol
A typical molecular docking workflow for predicting the binding of this compound derivatives to a target kinase like VEGFR-2 or c-Met involves the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD; c-Met, PDB ID: 3CE3) is retrieved from the Protein Data Bank.
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
-
The binding site is defined based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using a chemical drawing software.
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized, and its energy is minimized.
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock, Glide, MOE) is used to predict the binding poses of the ligand within the defined active site of the protein.
-
The docking algorithm explores various conformations and orientations of the ligand to find the most favorable binding mode.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their predicted binding energy or docking score.
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding affinity.
-
In-Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a suitable solvent like DMSO.
-
Prepare the kinase reaction buffer containing the recombinant target kinase (e.g., VEGFR-2 or c-Met) and its specific substrate.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in the study of this compound derivatives, the following diagrams have been generated using Graphviz.
Conclusion
References
Benchmarking 4-(Pyridin-3-yloxy)aniline: A Comparative Guide for Synthetic Performance in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive benchmark of 4-(Pyridin-3-yloxy)aniline against other key aniline derivatives, offering an objective comparison of their synthetic performance supported by experimental data. This analysis aims to inform strategic decisions in the design and synthesis of next-generation drug candidates.
The this compound scaffold is of significant interest in medicinal chemistry, frequently appearing as a core component in a variety of kinase inhibitors. Its structure combines the hydrogen-bond accepting capability of the pyridine nitrogen with the versatile functionalization potential of the aniline moiety. This unique combination allows for potent and selective interactions with biological targets. This guide will delve into the synthesis of this valuable compound and compare its performance with structurally related aniline derivatives, providing a clear rationale for its application in drug discovery programs.
Comparative Synthesis of Aniline Derivatives
The synthesis of diaryl ether anilines, such as this compound and its non-heterocyclic analog 4-phenoxyaniline, is primarily achieved through two well-established cross-coupling methodologies: Buchwald-Hartwig amination and Ullmann condensation. The choice of method often depends on the desired scale, substrate availability, and tolerance of functional groups.
Table 1: Comparison of Synthetic Yields for Aniline Derivatives
| Compound | Synthetic Method | Aryl Halide | Amine/Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Buchwald-Hartwig | 3-Bromopyridine | 4-Aminophenol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~85 | >95 |
| 4-Phenoxyaniline | Ullmann Condensation | 4-Iodobenzene | 4-Aminophenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | ~90 | >98 |
| 4-Phenoxyaniline | Buchwald-Hartwig | 4-Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 8 | ~92 | >97 |
| 4-Chloro-3-(pyridin-2-yl)aniline | Reduction | 2-(2-chloro-5-nitrophenyl)pyridine | - | FeOOH / N₂H₄·H₂O | - | Methanol | Reflux | 8 | 96 | >98 |
| Aniline | Reduction of Nitrobenzene | Nitrobenzene | - | Pd/C | - | Ethanol | 25 | 2 | >99 | >99 |
Note: The data presented is a compilation from various sources and representative examples. Actual yields may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to enable reproducibility and adaptation for specific research needs.
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This procedure outlines the palladium-catalyzed amination for the formation of the C-N bond.
Materials:
-
3-Bromopyridine
-
4-Aminophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), 4-aminophenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Ullmann Condensation for the Synthesis of 4-Phenoxyaniline
This protocol describes the copper-catalyzed formation of the diaryl ether linkage.[1]
Materials:
-
4-Iodobenzene
-
4-Aminophenol
-
Copper(I) Iodide (CuI)
-
L-proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Argon atmosphere
Procedure:
-
In a round-bottom flask, combine 4-iodobenzene (1.0 mmol), 4-aminophenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon.
-
Add DMSO (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield 4-phenoxyaniline.
Performance in the Context of Drug Discovery
The utility of an aniline derivative in drug discovery is not solely determined by its synthetic accessibility but also by its influence on the pharmacological properties of the final molecule. The pyridyloxyaniline scaffold has proven to be a valuable pharmacophore, particularly in the development of kinase inhibitors targeting aberrant signaling pathways in cancer.
VEGFR-2 and c-Met Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis and tumor progression.[2][3] Many inhibitors targeting these kinases incorporate a diaryl ether or a related biaryl aniline moiety. The pyridine ring in this compound can form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[4]
Below is a generalized representation of the VEGFR-2 and c-Met signaling pathways, which are often targeted by inhibitors containing the pyridyloxyaniline scaffold.
Caption: Simplified VEGFR-2 and c-Met signaling pathways targeted by pyridyloxyaniline-based inhibitors.
Synthetic Workflow Comparison
The overall workflow for synthesizing a final drug candidate using these aniline derivatives can be visualized to compare the strategic advantages of each approach. The choice between a "C-O first" or "C-N first" strategy often dictates the sequence of reactions.[5]
Caption: Comparative synthetic workflows for diaryl ether aniline synthesis.
Conclusion
This compound stands as a valuable and versatile building block in the synthesis of complex molecules for drug discovery. While its synthesis may require carefully optimized cross-coupling conditions, the resulting scaffold offers significant advantages in terms of its ability to interact with key biological targets such as VEGFR-2 and c-Met. The choice between Buchwald-Hartwig amination and Ullmann condensation for its synthesis, or that of its analogs, will depend on the specific substitution patterns and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently access this important class of compounds for the development of novel therapeutics.
References
- 1. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Physicochemical Properties of Pyridyloxyaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties of three pyridyloxyaniline isomers: 2-pyridyloxyaniline, 3-pyridyloxyaniline, and 4-pyridyloxyaniline. Understanding these properties is crucial for drug design and development, as they significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Due to a lack of comprehensive experimental data in publicly available literature, this guide relies on predicted values for a comparative analysis.
Data Presentation
The following table summarizes the predicted physicochemical properties of the pyridyloxyaniline isomers. It is important to note that these values are computationally derived and await experimental verification.
| Physicochemical Property | 2-Pyridyloxyaniline | 3-Pyridyloxyaniline | 4-Pyridyloxyaniline |
| Melting Point (°C) | Data not available | Data not available | 67 (Predicted)[1] |
| Boiling Point (°C) | Data not available | Data not available | 346.2 ± 22.0 (Predicted)[1] |
| pKa | Data not available | Data not available | 4.60 ± 0.10 (Predicted)[1] |
| logP | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that no reliable predicted or experimental data was found during the literature search.
Structural Isomers and Their Predicted Properties
The positioning of the pyridyloxy group on the aniline ring influences the electronic distribution and intermolecular forces, which in turn dictates the physicochemical properties of the isomers.
References
Safety Operating Guide
Proper Disposal of 4-(Pyridin-3-yloxy)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 4-(Pyridin-3-yloxy)aniline, a compound often used in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Chemical and Hazard Profile
This compound is a solid organic compound with the molecular formula C₁₁H₁₀N₂O.[1][2] It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin sensitization.[2] The Globally Harmonized System (GHS) pictogram associated with this chemical is GHS07, indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful).[2]
While specific toxicity data for this compound is limited, data for the related compound, aniline, provides insight into its potential hazards. Aniline is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer. It is also very toxic to aquatic life.
Table 1: Chemical and Toxicological Data for this compound and Related Compounds
| Property | This compound | Aniline (for reference) |
| Molecular Formula | C₁₁H₁₀N₂O | C₆H₇N |
| Molecular Weight | 186.21 g/mol [1][2] | 93.13 g/mol |
| Physical Form | Solid[2] | Oily liquid |
| GHS Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[2] | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H400 (Very toxic to aquatic life) |
| RCRA Waste Code | Not specifically listed; likely falls under codes for aniline or pyridine wastes (e.g., K083, K103, K104, D038, F005). | U012 |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound, contaminated materials (e.g., weigh boats, filter paper), and disposable PPE in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and the associated hazard pictograms.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
3. Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated secondary containment area to prevent spills from reaching the environment.
-
The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.
4. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate inventory of the waste container's contents.
5. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.
-
Exposure: In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move to fresh air. If ingested or in case of eye contact, seek immediate medical attention.
III. Regulatory Considerations
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its components, aniline and pyridine, are. Wastes from the production of aniline are listed under codes K083, K103, and K104. Pyridine is listed as D038 and is a component of F005 spent solvent waste. Therefore, it is prudent to manage waste containing this compound as a hazardous waste. Always consult your local and institutional regulations for specific disposal requirements.
References
Essential Safety and Logistical Information for Handling 4-(Pyridin-3-yloxy)aniline
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
This document provides critical, step-by-step guidance for the safe handling, storage, and disposal of 4-(Pyridin-3-yloxy)aniline (CAS No. 80650-45-9). Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental risk. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]
Hazard Communication
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in dermal contact, or inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Signal Word: Warning[1]
GHS Pictogram:
-
GHS07 (Exclamation Mark)[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation. | Protects against eye irritation from dust particles or splashes. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if dust generation is likely. | Protects against inhalation of harmful dust particles. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step 1: Preparation and Weighing
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Handle the solid compound gently to minimize dust formation.
Step 2: During the Experiment
-
Keep all containers of this compound clearly labeled with the chemical name and associated hazards.
-
Maintain a clean and organized work area to prevent accidental spills.
-
Avoid working alone. Ensure a colleague is aware of the work being conducted.
Step 3: Post-Experiment
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
For Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a spill pillow).
-
Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area as described in the post-experiment procedures.
For Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, paper towels, and PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O[1] |
| Molecular Weight | 186.21 g/mol [1] |
| Physical Form | Solid[2][3] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established. As a precaution, handling procedures should be guided by the OEL for Aniline: OSHA PEL is 5 ppm (19 mg/m³) as an 8-hour TWA.[4] |
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
